Atractylenolide Ii
Description
Botanical Origin and Ethnomedicinal Significance of Atractylenolide II
This compound is primarily sourced from the dried rhizomes of Atractylodes macrocephala Koidz., a perennial herbaceous plant belonging to the Asteraceae family sciopen.com. This plant, known as "Baizhu" in China, is characterized by its thick, cylindrical rhizomes . Atractylodes lancea DC., also a member of the Asteraceae family and known as "Cangzhu" in China, is another significant source of atractylenolides, including this compound ontosight.aimdpi.comnih.gov. The rhizomes of these plants are typically collected in winter after growing for more than two years sci-hub.se.
The plants of the Atractylodes genus have a long history of use in traditional East Asian medicine, including in China, Japan, and Korea mdpi.com. Their rhizomes are considered valuable medicinal herbs . In traditional Chinese medicine (TCM), Atractylodes macrocephala is traditionally used to invigorate the spleen, replenish qi, and eliminate dampness . Atractylodes lancea is also used in TCM with properties related to eliminating dampness and invigorating the spleen nih.gov. These traditional uses form the basis for contemporary research into the pharmacological properties of compounds like this compound.
Overview of this compound's Multifaceted Biological Activities
Contemporary research has revealed a range of biological activities associated with this compound. It is recognized as a sesquiterpene lactone with a guaiane (B1240927) skeleton ontosight.ainih.gov. Studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory, antioxidant, and cytotoxic activities ontosight.ai.
Detailed research findings indicate that this compound can inhibit the production of pro-inflammatory mediators, suggesting its potential in addressing inflammatory conditions ontosight.ai. Furthermore, it has been shown to possess antioxidant properties, which may contribute to protective effects against disorders linked to oxidative stress ontosight.ai.
In the context of cancer research, this compound has demonstrated cytotoxic effects against certain cancer cell lines ontosight.ai. For instance, studies on human gastric carcinoma cell lines (HGC-27 and AGS) have shown that this compound can significantly inhibit cell proliferation, reduce motility, and induce apoptosis in a dose- and time-dependent manner nih.gov. This anti-tumor effect is suggested to involve the modulation of signaling pathways such as Akt/ERK nih.gov. Another study indicated that this compound suppresses glycolysis and induces apoptosis in endometrial cancer cells by blocking the PADI3-ERK signaling pathway mdpi.com. Research also suggests that this compound, particularly in combination with Interferon-γ, may ameliorate colorectal cancer progression by blocking the NF-κB p65/PD-L1 pathway nih.gov.
Beyond its anti-inflammatory and anti-cancer potential, this compound is also being investigated for other effects. Atractylenolides, including this compound, have been implicated in regulating glucose and lipid metabolism researchgate.net. Additionally, some research suggests a role in protecting against bone loss by blocking osteoclast differentiation mdpi.com.
The diverse biological activities of this compound underscore its significance as a compound of interest in the search for novel therapeutic agents ontosight.ai.
Here is a summary of some reported biological activities of this compound:
| Biological Activity | Research Area |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators ontosight.ai |
| Antioxidant | Protection against oxidative stress ontosight.ai |
| Cytotoxic/Anti-cancer | Inhibition of proliferation, induction of apoptosis in cancer cells ontosight.ainih.govmdpi.comnih.gov |
| Metabolic Regulation | Involvement in glucose and lipid metabolism researchgate.net |
| Bone Health | Potential in blocking osteoclast differentiation mdpi.com |
Historical Context of this compound in Traditional Medicinal Systems
The historical use of this compound is intrinsically linked to the long-standing traditions of utilizing the rhizomes of Atractylodes species in East Asian medicine. Atractylodes macrocephala, the primary source of this compound, has been a cornerstone of traditional Chinese medicine for centuries . Its use dates back over 2000 years, first appearing in "The Shen Nong Ben Cao Jing," considered the first Chinese Pharmacopoeia nih.govnih.gov.
In TCM, Atractylodes macrocephala (Baizhu) has been historically employed as a tonic agent for treating various ailments, including gastrointestinal dysfunction, and has been used in formulations aimed at strengthening the spleen and supplementing Qi . Atractylodes lancea (Cangzhu) also has a history of use in TCM, as well as in traditional Korean and Japanese medicine, where it has been prescribed for conditions such as rheumatic diseases, digestive disorders, and fever mdpi.comnih.gov.
While traditional practices utilized the whole rhizome or extracts, the therapeutic effects observed in these systems are attributed, in part, to the presence of bioactive compounds like this compound mdpi.com. The historical efficacy and widespread use of Atractylodes species in traditional medicine have provided the impetus for modern scientific investigation into the specific compounds responsible for these effects, leading to the isolation and study of this compound. This historical context highlights the ethnomedicinal significance that underpins the contemporary biomedical research into this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBLUDOOFOBPO-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315809 | |
| Record name | Atractylenolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-14-4 | |
| Record name | Atractylenolide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Structural Analogs of Atractylenolide Ii
Biosynthetic Pathways of Sesquiterpene Lactones in Atractylodes Species
The biosynthesis of sesquiterpenes in plants generally proceeds via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor for sesquiterpenes. While the detailed enzymatic steps specific to atractylenolide II biosynthesis in Atractylodes species are still under investigation, research suggests a tentative pathway involving the oxidation of atractylon (B190628) to atractylenolide III, which can then undergo dehydration to form atractylenolide I. researchgate.netnih.gov This indicates a close biosynthetic relationship and potential interconversion between atractylenolide I, II, and III within the plant. researchgate.netnih.govmdpi.com Oxidative enzymes, such as cytochrome P450, are proposed to play a role in the transformation of atractylenolides within the plant. nih.govacs.org
Identification and Research on this compound Isomers and Derivatives
Phytochemical investigations of Atractylodes species have led to the isolation and identification of numerous sesquiterpenoids, including several structurally related to this compound. mdpi.comresearchgate.net Atractylenolide I, II, and III are considered the primary focus of research among the atractylenolide compounds and share a common tricyclic structure. mdpi.com
Atractylenolide I
Atractylenolide I is a sesquiterpene lactone found in Atractylodes species like A. japonica, A. lancea, and A. macrocephala. mdpi.comnih.govscienceopen.commdpi.com It has a molecular formula of C₁₅H₁₈O₂ and a molecular weight of 230.30 g/mol . nih.govd-nb.info Research on atractylenolide I has explored its various biological activities. mdpi.comnih.gov
Atractylenolide III
Atractylenolide III is another biologically active sesquiterpene compound isolated from the roots of Atractylodes macrocephala. cenmed.com Its molecular formula is C₁₅H₂₀O₃ and its molecular weight is 248.32 g/mol . d-nb.infocenmed.comsigmaaldrich.com Structurally, it is related to this compound, and studies suggest that this compound can be oxidized to atractylenolide III within the plant. researchgate.netnih.govmdpi.com Atractylenolide III has been the subject of research into its potential therapeutic applications. researchgate.netontosight.aifrontiersin.org
Bithis compound
Bithis compound is a bisesquiterpenoid lactone that has been isolated from the rhizomes of Atractylodes macrocephala. tandfonline.comfigshare.com It is considered a dimer of atractylenolides and represents a relatively novel type of natural product. tandfonline.com Its molecular formula is C₃₄H₄₂O₈ and it has a molecular weight of 601.2763 g/mol ([M + Na]⁺). tandfonline.com The structure and relative configuration of bithis compound have been elucidated using spectroscopic methods, including NMR and HRESIMS. tandfonline.comfigshare.comsciencegate.app
Other Identified Sesquiterpenoids Structurally Related to this compound
Beyond atractylenolide I, II, III, and bithis compound, various other sesquiterpenoids structurally related to this compound have been identified in Atractylodes species. These include, but are not limited to, atractylenolide IV, atractylenolide V, atractylenolide VI, atractylenolide VII, 13-hydroxyl-atractylenolide II, 4-ketone-atractylenolide III, 8β-methoxyatractylenolide, and 8-epiasterolid. sci-hub.sejst.go.jpmdpi.comresearchgate.netresearchgate.netsemanticscholar.org These compounds, predominantly of the eudesmane-type, contribute to the complex phytochemical profile of Atractylodes rhizomes. jst.go.jpmdpi.com Their structures have been elucidated through extensive spectroscopic analysis. jst.go.jpmdpi.comresearchgate.netsemanticscholar.org
Here is a table summarizing the key atractylenolides discussed and their PubChem CIDs:
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |
| Atractylenolide I | 5321018 | C₁₅H₁₈O₂ | 230.30 |
| This compound | 14448070 | C₁₅H₂₀O₂ | 232.32 |
| Atractylenolide III | 155948 | C₁₅H₂₀O₃ | 248.32 |
| Bithis compound | Not readily available in search results, but molecular formula C₃₄H₄₂O₈ mentioned tandfonline.com | C₃₄H₄₂O₈ | ~578.7 |
Research into these related sesquiterpenoids continues to expand the understanding of the chemical diversity and potential bioactivity within the Atractylodes genus. jst.go.jpmdpi.comresearchgate.net
Pharmacological Efficacy and Therapeutic Potential of Atractylenolide Ii
Antineoplastic and Anticancer Activities of Atractylenolide II
This compound (AT-II), a primary bioactive sesquiterpenoid isolated from the traditional medicinal herb Atractylodes macrocephala, has demonstrated significant pharmacological efficacy across a spectrum of cancer models. Research highlights its potential as an antineoplastic agent, capable of inhibiting cancer cell proliferation, migration, and survival through the modulation of various critical signaling pathways. Its activities have been observed in numerous cancer types, including those of the colon, skin, stomach, prostate, endometrium, and brain.
Efficacy in Colorectal Carcinoma Models
This compound has shown notable inhibitory effects against colorectal cancer (CRC) in both in vitro and in vivo settings. Studies on human colorectal cancer cell lines, such as HT29 and HCT15, have revealed that AT-II can significantly impede cell growth and migration. scienceasia.org When combined with interferon-gamma (IFN-γ), AT-II synergistically enhances the anti-tumor effects. scienceasia.org
The mechanisms underlying its efficacy in CRC are multifaceted. One key pathway involves the disruption of the LncRNA XIST/miR-30a-5p/ROR1 signaling axis, which plays a role in chemoresistance. By modulating this pathway, AT-II can slow the viability and proliferation of colorectal cancer cells and potentially improve the efficacy of conventional chemotherapy treatments. primescholars.comnih.gov
Furthermore, AT-II has been found to suppress CRC progression by inhibiting the NF-kB p65/PD-L1 signaling pathway. scienceasia.org This mechanism is crucial for tumor immunotherapy, as it can lead to reduced tumor growth and metastasis, accompanied by increased lymphocyte infiltration into the tumor microenvironment. scienceasia.org In combination with Astragaloside, this compound also suppresses STAT3 activation by inhibiting the IL-6Rα/STAT3 pathway in HCT-116 cells. altogenlabs.com In vivo studies using HCT15 xenograft models have confirmed that AT-II, particularly in combination with IFN-γ, significantly inhibits tumor growth and lung metastases. scienceasia.org
Table 1: Effects of this compound on Colorectal Carcinoma Models
| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|---|---|---|
| HT29, HCT15 | Inhibited cell growth and migration; Synergistic effect with IFN-γ. | NF-kB p65/PD-L1, p38 MAPK, FAK, Wnt/β-catenin, Smad | scienceasia.org |
| SW480, HCT116, LoVo, SW620 | Reversed chemoresistance; Slowed cell viability and proliferation. | LncRNA XIST/miR-30a-5p/ROR1 | primescholars.comnih.gov |
Efficacy in Melanoma Cell Lines and Xenografts
In melanoma, this compound has been identified as a potent inhibitor of cancer cell growth and survival. In vitro studies on B16 and A375 melanoma cells demonstrated that AT-II induces apoptosis and reduces cell proliferation. medchemexpress.comchemsrc.com The compound arrests the cell cycle in the G1 phase, a process associated with the activation of p38 and the inactivation of ERK and Akt signaling molecules. chemsrc.commdpi.com The pro-apoptotic effects of AT-II in melanoma appear to be dependent on p53. mdpi.com
A significant mechanism of action for AT-II in melanoma is the inhibition of the STAT3 signaling pathway. medchemexpress.commdpi.comnih.gov Research has shown that AT-II treatment reduces the phosphorylation of both STAT3 and its upstream activator, Src. medchemexpress.comnih.gov This leads to a decrease in the expression of STAT3-regulated anti-apoptotic proteins like Mcl-1 and Bcl-xL. medchemexpress.comnih.gov Overexpression of a constitutively active form of STAT3 was found to diminish the anti-proliferative and apoptotic effects of AT-II, confirming the pathway's importance. medchemexpress.comnih.gov
The anti-melanoma activity of AT-II has been validated in vivo. In a B16 xenograft mouse model, oral administration of AT-II significantly inhibited tumor growth. altogenlabs.commedchemexpress.comchemsrc.com Analysis of the xenograft tumors revealed that the compound successfully inhibited the activation of STAT3 and Src, consistent with the in vitro findings. medchemexpress.comnih.gov
Table 2: Effects of this compound on Melanoma Models
| Model Type | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|---|---|---|
| B16 & A375 Cell Lines | Induced apoptosis and reduced proliferation; Inhibited STAT3 signaling. | STAT3, Src, Mcl-1, Bcl-xL | medchemexpress.comnih.gov |
| B16 Cell Line | Induced G1 phase cell cycle arrest and apoptosis. | p38, ERK, Akt, p53 | chemsrc.commdpi.com |
Effects on Gastric Carcinoma Progression
This compound demonstrates significant anti-tumor effects in human gastric carcinoma. scienceasia.orgmdpi.com Studies utilizing gastric carcinoma cell lines HGC-27 and AGS have shown that AT-II effectively inhibits cell proliferation and motility. mdpi.com The compound induces apoptosis by modulating the expression of key apoptosis-related proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. mdpi.com
The molecular mechanism behind these effects involves the dual inhibition of the Ras/ERK and PI3K/Akt signaling pathways. mdpi.com These pathways are fundamental to cell growth, survival, and proliferation, and their suppression by AT-II is a key contributor to its anti-cancer activity in gastric carcinoma cells. mdpi.com Previous research also indicated that AT-II can induce cell cycle arrest in gastric cancer cells. scienceasia.org
Table 3: Effects of this compound on Gastric Carcinoma Models
| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|
Impact on Prostate Cancer Cells
The therapeutic potential of this compound extends to prostate cancer, where it has been shown to suppress cell proliferation and induce apoptosis in human prostate cancer cell lines DU145 and LNCaP. mdpi.comnih.gov A notable aspect of its action is its selectivity, as it shows significant inhibitory effects on cancer cells while having no significant impact on the normal prostate cell line BPH1. nih.govresearchgate.net
AT-II induces cell cycle arrest in the G2/M phase in prostate cancer cells. mdpi.comnih.gov The underlying mechanisms are linked to the inhibition of the Androgen Receptor (AR) and the JAK2/STAT3 signaling pathways. mdpi.comnih.govresearchgate.net By inhibiting the constitutive activation of STAT3, AT-II disrupts a key survival pathway for cancer cells. nih.gov Furthermore, virtual docking studies suggest that AT-II has the potential to bind to and inhibit AR ligand activity, which is critical for the growth of many prostate cancers. frontiersin.org
Table 4: Effects of this compound on Prostate Cancer Models
| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|
Modulation of Endometrial Cancer Cell Growth and Apoptosis
In endometrial cancer, this compound has been found to significantly suppress cancer cell proliferation and glycolysis while inducing apoptosis. chemsrc.com In studies using the endometrial cancer cell lines RL95-2 and AN3CA, AT-II inhibited cell viability in a time- and dose-dependent manner. chemsrc.commdpi.com RL95-2 cells appeared to be more sensitive to the compound than AN3CA cells. chemsrc.commdpi.com
The mechanism of action involves the inactivation of the ERK signaling pathway. chemsrc.com This inactivation is associated with changes in the expression of key glycolytic enzymes and apoptosis-related proteins. chemsrc.commdpi.com A specific target identified in this process is Peptidyl arginine deiminase 3 (PADI3). AT-II was found to suppress PADI3 expression, and the overexpression of PADI3 could reverse the inhibitory effects of AT-II on cell proliferation and glycolysis, as well as its apoptosis-inducing effects. This suggests that AT-II exerts its anti-cancer function in endometrial cancer at least in part by blocking the PADI3-ERK signaling pathway. chemsrc.com
Table 5: Effects of this compound on Endometrial Cancer Models
| Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|
Activity in Glioblastoma and Other Cancer Types (e.g., Breast Cancer, Lung Cancer, Cholangiocarcinoma)
This compound has demonstrated a broad spectrum of anti-tumor activities against various other cancer types.
Glioblastoma: In glioblastoma (GBM), the most malignant primary brain tumor, AT-II inhibits the viability of U-87 and U-251 cells in a dose-dependent manner. scienceasia.org It also remarkably inhibits the migration ability of these cells. scienceasia.org The mechanism involves inducing cell cycle arrest at the G0/G1 phase and activating the MAPK signaling pathway, specifically by increasing the phosphorylation of ERK and p38 MAPK. scienceasia.org
Breast Cancer: AT-II inhibits the proliferation of breast cancer cells, including MDA-MB231 and MCF-7, by inducing G2/M-phase cell cycle arrest and apoptosis. primescholars.comnih.govrroij.com The apoptotic mechanism is associated with the extrinsic mitochondrial pathway, involving the activation of death receptor 4 (DR4) and caspases-8 and -3. primescholars.comrroij.com Its effects are also linked to the regulation of estrogen receptor (ER) activity and the inhibition of the NF-κB signaling pathway. nih.govrroij.com In a chemoprevention context, AT-II was shown to inhibit the malignant transformation of human mammary epithelial MCF 10A cells and reduce tumorigenesis in a rat model by activating the JNK/ERK-Nrf2-ARE signaling pathway. mdpi.comnih.gov
Lung Cancer: Research indicates that AT-II can decrease the metastatic capacity of A549 lung cancer cells by blocking M2-like polarization of tumor-associated macrophages (TAMs). mdpi.com
Cholangiocarcinoma: While related compounds from Atractylodes, such as atractylodin (B190633) and β-eudesmol, have shown activity against cholangiocarcinoma cells, specific research detailing the effects of this compound on this cancer type is limited. frontiersin.orgresearchgate.netresearchgate.net
Table 6: Effects of this compound on Glioblastoma, Breast, and Lung Cancer Models
| Cancer Type | Cell Line(s) | Key Findings | Investigated Signaling Pathway(s) | Citation(s) |
|---|---|---|---|---|
| Glioblastoma | U-87, U-251 | Inhibited cell viability and migration; Induced G0/G1 cell cycle arrest. | MAPK (ERK, p38) | scienceasia.org |
| Breast Cancer | MDA-MB231, MCF-7 | Inhibited proliferation; Induced G2/M arrest and apoptosis. | Estrogen Receptor (ER), NF-κB, DR4, Caspase-8/3 | primescholars.comnih.govrroij.com |
| Breast Cancer (Chemoprevention) | MCF 10A | Inhibited malignant transformation. | JNK/ERK-Nrf2-ARE | mdpi.comnih.gov |
Strategies for Overcoming Chemo-resistance
This compound has demonstrated potential in circumventing chemotherapy resistance in certain cancer types. Research indicates that it can enhance the sensitivity of colorectal cancer (CRC) cells to various chemotherapeutic agents. elspub.com One of the key mechanisms involves the modulation of non-coding RNAs. elspub.comjcancer.org
In studies on CRC cells, this compound was found to reverse chemo-resistance by influencing the long non-coding RNA (lncRNA) XIST/microRNA-30a-5p/receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) signaling axis. elspub.com The addition of this compound to treatment regimens led to the downregulation of lncRNA XIST and its target ROR1, while simultaneously upregulating miR-30a-5p. elspub.com This regulatory action effectively attenuated the resistance of CRC cells to drugs such as 5-fluorouracil, cisplatin, mitomycin, and adriamycin, thereby increasing the efficacy of these conventional chemotherapies. elspub.com This suggests that this compound could be a valuable adjunct in cancer therapy, helping to overcome the significant clinical challenge of acquired drug resistance. researchgate.netnih.govmdpi.com
Table 1: Mechanism of this compound in Overcoming Chemo-resistance
| Target Pathway | Effect of this compound | Outcome | Cancer Type | Source |
|---|---|---|---|---|
| lncRNA XIST/miR-30a-5p/ROR1 Axis | Downregulates lncRNA XIST and ROR1; Upregulates miR-30a-5p | Attenuated resistance to chemotherapeutic drugs | Colorectal Cancer | elspub.com |
Anti-inflammatory and Immunomodulatory Effects of this compound
This compound exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to regulate key inflammatory pathways, mediators, and immune cells. researchgate.netscienceasia.org These effects have been observed in various experimental models, highlighting its potential as a therapeutic agent for inflammatory conditions. mdpi.comresearchgate.net
A primary mechanism of this compound's anti-inflammatory action is its ability to inhibit the production of critical pro-inflammatory mediators. In cellular models using lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, this compound has been shown to effectively suppress the release of nitric oxide (NO). researchgate.netkoreascience.krnih.gov Specifically, it inhibits LPS-induced NO production in RAW 264.7 macrophage cells with a reported half-maximal inhibitory concentration (IC₅₀) of 17.73 µM. caymanchem.com
Furthermore, the compound significantly curtails the production of several pro-inflammatory cytokines. researchgate.net Research has consistently demonstrated that this compound treatment leads to a reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated immune cells. researchgate.netkoreascience.krdntb.gov.ua This broad-spectrum inhibition of key inflammatory molecules underscores its potent anti-inflammatory capacity. researchgate.net
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Experimental Model | Observed Effect | Source |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-induced RAW264.7 Macrophages | Inhibited production (IC₅₀ = 17.73 µM) | researchgate.netcaymanchem.com |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.kr |
| Interleukin-6 (IL-6) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.kr |
| Interleukin-1β (IL-1β) | LPS-induced RAW264.7 Macrophages & BV2 Microglia | Suppressed production | researchgate.netkoreascience.krdntb.gov.ua |
Consistent with its suppression of inflammatory mediators, this compound also modulates the expression of key enzymes responsible for their synthesis. Studies have shown that it inhibits the protein expression of inducible nitric oxide synthase (iNOS), the enzyme that produces large quantities of NO during an inflammatory response. researchgate.netkoreascience.krdntb.gov.ua
Simultaneously, this compound downregulates the expression of cyclooxygenase-2 (COX-2). researchgate.netkoreascience.krdntb.gov.ua COX-2 is an enzyme that is rapidly induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are central mediators of inflammation. The dual inhibition of both iNOS and COX-2 expression is a significant finding, as these enzymes are pivotal in the inflammatory cascade. sci-hub.segutnliver.org This action is primarily attributed to the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. researchgate.net
This compound exerts its immunomodulatory effects by directly influencing the behavior of key immune cells such as macrophages and microglia. In in vitro studies, it has been shown to inhibit the inflammatory activation of LPS-stimulated RAW264.7 macrophages and BV2 microglial cells. researchgate.netkoreascience.kr This inhibition is achieved by blocking critical signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are essential for initiating the inflammatory response in these cells. researchgate.netjcancer.org
Beyond general inflammation, this compound has also been found to modulate the specific functions of tumor-associated macrophages (TAMs). One study revealed that by blocking M2-like polarization, this compound could decrease the metastatic capacity of lung cancer cells that are induced by TAMs. mdpi.com This suggests a role in regulating the immune microenvironment of tumors.
The demonstrated mechanisms of this compound—suppressing pro-inflammatory mediators and enzymes while regulating immune cell function—point to its considerable therapeutic potential for a range of inflammatory conditions. researchgate.netkoreascience.kr Its ability to curb inflammation in both peripheral macrophages and central nervous system-resident microglia suggests its utility in treating systemic inflammatory diseases as well as neuroinflammatory disorders. researchgate.netsmolecule.com The anti-inflammatory activity is also considered a significant component of its chemopreventive effects, particularly in inflammation-driven cancers like breast cancer. researchgate.netnih.gov The collective evidence supports the potential development of this compound as a therapeutic agent for managing diseases with a significant inflammatory component. koreascience.kr
Regulation of Immune Cell Responses (e.g., Macrophages, Microglial Cells)
Antioxidant Properties and Regulation of Oxidative Stress by this compound
This compound possesses potent antioxidant properties and plays a significant role in the regulation of cellular oxidative stress. sci-hub.seontosight.ai Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a central regulator of the cellular antioxidant response. nih.govoncotarget.comnih.gov
Research has shown that this compound effectively promotes the expression and nuclear translocation of the transcription factor Nrf2. sci-hub.senih.gov Once activated, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Key downstream targets that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone oxido-reductase 1 (NQO-1). sci-hub.senih.gov The activation of this pathway has been shown to be mediated through upstream kinases, including the MAPKp38 and JNK/ERK signaling pathways. nih.govnih.gov
This Nrf2-mediated antioxidant response allows this compound to effectively reduce cellular levels of reactive oxygen species (ROS) and protect against oxidative damage. caymanchem.com For instance, it has been shown to mitigate the harmful effects of ionizing radiation by reducing ROS production. caymanchem.comsci-hub.senih.gov In animal models, treatment with this compound led to a decrease in markers of oxidative damage, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), while simultaneously increasing the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), a key indicator of cellular redox state. researchgate.net These findings establish this compound as a significant regulator of oxidative stress with protective effects against oxidative damage. sci-hub.senih.gov
Table 3: Regulation of Oxidative Stress Markers by this compound
| Marker/Pathway | Effect of this compound | Mechanism/Outcome | Source |
|---|---|---|---|
| Nrf2 | Increased expression and nuclear translocation | Activation of the primary antioxidant response pathway | sci-hub.senih.govoncotarget.com |
| HO-1 and NQO-1 | Upregulated expression | Increased levels of key downstream antioxidant enzymes | sci-hub.senih.gov |
| Reactive Oxygen Species (ROS) | Reduced production | Alleviation of cellular oxidative stress | caymanchem.com |
| Malondialdehyde (MDA) / 8-OHdG | Decreased levels | Reduced lipid peroxidation and DNA oxidative damage | researchgate.net |
| GSH/GSSG Ratio | Increased ratio | Enhanced cellular antioxidant capacity | researchgate.net |
Reduction of Reactive Oxygen Species (ROS) Generation
This compound has demonstrated the ability to reduce the generation of reactive oxygen species (ROS). caymanchem.comoncotarget.com ROS are chemically reactive molecules containing oxygen that can cause damage to cells, and their overproduction is linked to various diseases. oncotarget.com In studies using HaCaT cells, this compound was shown to decrease ROS production that was induced by irradiation. caymanchem.com Similarly, in models of prostate cancer using PC3 and DU145 cells, treatment with this compound led to a concentration-dependent increase in ROS generation, which ultimately contributed to cancer cell death. nih.govfrontiersin.orgnih.gov This suggests that the compound's effect on ROS can be context-dependent, either protecting normal cells from oxidative stress or inducing it in cancer cells to promote apoptosis. caymanchem.comnih.govfrontiersin.orgnih.gov
Enhancement of Endogenous Antioxidant Systems (e.g., GSH/GSSG Ratio)
This compound has been shown to bolster the body's own antioxidant defense mechanisms. A key indicator of this is the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A higher GSH/GSSG ratio signifies a healthier redox state within cells. physiology.org
In a rat model of mammary tumorigenesis, administration of this compound led to a significant increase in the GSH/GSSG ratio in mammary gland tissues. nih.govresearchgate.net This effect was observed at various time points throughout the study, indicating a sustained positive impact on the antioxidant capacity of the tissue. nih.govresearchgate.net Furthermore, in a cellular model using MCF 10A cells, pretreatment with this compound increased the GSH/GSSG ratio, protecting the cells from oxidative stress induced by lipopolysaccharide (LPS). nih.gov This protective effect was linked to the activation of the Nrf2 signaling pathway, a critical regulator of antioxidant responses. nih.gov
The ability of this compound to enhance the GSH/GSSG ratio suggests that it helps to maintain a cellular environment that is better equipped to handle oxidative stress, which is a contributing factor to many chronic diseases. physiology.orgnih.govresearchgate.net
Neuroprotective Actions of this compound
This compound has demonstrated significant neuroprotective properties in various experimental models, suggesting its potential as a therapeutic agent for neurodegenerative disorders. selleckchem.comsmolecule.commdpi.com
Mitigation of Neurotoxicity in Cellular Models (e.g., MPP+-induced SH-SY5Y cells)
In cellular models of neurotoxicity, this compound has shown protective effects. Specifically, in SH-SY5Y human neuroblastoma cells, a widely used model for studying Parkinson's disease, this compound has been shown to mitigate the toxic effects of 1-methyl-4-phenylpyridinium (MPP+). medchemexpress.com MPP+ is a neurotoxin that induces neuronal cell death and is used to simulate the neurodegenerative processes seen in Parkinson's disease. researchgate.netresearchgate.net Treatment with this compound was found to have a protective effect on SH-SY5Y cells that were exposed to MPP+. medchemexpress.com
Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease models)
The potential of this compound extends to other neurodegenerative conditions like Alzheimer's disease. myskinrecipes.comresearchgate.net Studies suggest that it may protect neuronal cells from the oxidative stress and inflammation that are characteristic of these diseases. smolecule.com In the context of Alzheimer's, the aggregation of β-amyloid (Aβ) peptides is a key pathological feature. makhillpublications.comakhillpublications.co Molecular docking studies have indicated that this compound has a strong binding affinity for the Aβ protein, suggesting it could act as a natural inhibitor of Aβ aggregation. makhillpublications.comakhillpublications.co This interaction could potentially interfere with the formation of the amyloid plaques that are a hallmark of Alzheimer's disease. makhillpublications.comakhillpublications.co Further research has explored derivatives of Atractylenolide, with some compounds showing promise in improving learning and cognitive function in animal models of Alzheimer's disease. acs.org
Other Pharmacological Activities of this compound
Anti-platelet and Antithrombotic Effects
This compound has been identified as having both anti-platelet and antithrombotic properties. selleckchem.comresearchgate.netchemfaces.comfrontiersin.orgnih.gov This suggests its potential in the prevention and treatment of conditions related to blood clot formation.
Studies have shown that this compound can inhibit platelet activation. chemfaces.comtandfonline.com Specifically, it was found to diminish agonist-induced platelet aggregation and reduce the release of adenosine (B11128) triphosphate (ATP) from dense granules in platelets. tandfonline.com Furthermore, this compound was observed to diminish the spreading of human platelets on fibrinogen and delay clot retraction. tandfonline.com
In vivo studies have corroborated these findings. In a mouse model of ferric chloride-induced carotid arterial thrombosis, this compound extended the time to the first occlusion and prolonged bleeding time, indicating its antithrombotic activity. tandfonline.com These effects are attributed to the downregulation of phospho-Akt (Ser473) and phospho-p38 MAPK levels. tandfonline.com The inhibitory effect of this compound on platelet activation has been compared to that of acetylsalicylic acid. tandfonline.com
Table 1: Effects of this compound on Platelet Function and Thrombosis
| Parameter | Effect of this compound | Model System | Reference |
|---|---|---|---|
| Platelet Aggregation | Diminished | Agonist-induced human platelets | tandfonline.com |
| ATP Release | Diminished | Dense granules of human platelets | tandfonline.com |
| Platelet Spreading | Diminished | Human platelets on immobilized fibrinogen | tandfonline.com |
| Clot Retraction | Delayed | Platelet-depleted plasma with human platelets | tandfonline.com |
| First Occlusion Time | Extended | Ferric chloride-induced carotid arterial thrombosis in mice | tandfonline.com |
| Bleeding Time | Prolonged | Mouse model | tandfonline.com |
Antifibrotic Activities (e.g., Myocardial Fibrosis)
This compound has demonstrated notable antifibrotic activity, particularly in the context of myocardial fibrosis. researchgate.netnih.gov Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle and is a key factor in the development of heart failure. nih.gov Research in spontaneously hypertensive rats, a model for hypertension-induced heart disease, has shown that this compound can ameliorate myocardial fibrosis. researchgate.netnih.gov
Studies have revealed that this compound exerts its effects through multiple mechanisms. It has been shown to inhibit the expression of several key proteins involved in the fibrotic process, including Collagen I, alpha-smooth muscle actin (α-SMA), Fibronectin, and Vimentin at both the mRNA and protein levels. researchgate.netnih.gov Furthermore, it has been observed to decrease the expression of transforming growth factor-beta 1 (TGF-β1), a potent profibrotic cytokine. researchgate.net
In addition to its direct antifibrotic effects, this compound also combats oxidative stress, which is closely linked to the pathogenesis of myocardial fibrosis. researchgate.netnih.gov It enhances the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of reactive oxygen species like hydrogen peroxide (H2O2) and malondialdehyde (MDA). researchgate.netnih.gov By mitigating oxidative stress, this compound helps to protect cardiomyocytes from apoptosis (programmed cell death), further contributing to the preservation of cardiac function. researchgate.netnih.gov
Table 1: Effects of this compound on Myocardial Fibrosis Markers
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Fibrotic Proteins | ||
| Collagen I | Inhibition of mRNA and protein expression | researchgate.netnih.gov |
| α-SMA | Inhibition of mRNA and protein expression | researchgate.netnih.gov |
| Fibronectin | Inhibition of mRNA and protein expression | researchgate.netnih.gov |
| Vimentin | Inhibition of mRNA and protein expression | researchgate.netnih.gov |
| TGF-β1 | Decreased protein expression | researchgate.net |
| Oxidative Stress Markers | ||
| SOD | Increased activity | researchgate.netnih.gov |
| GSH-Px | Increased activity | researchgate.netnih.gov |
| H2O2 | Lowered content | researchgate.netnih.gov |
| MDA | Lowered content | researchgate.netnih.gov |
| Cellular Effects | ||
| Cardiomyocyte Apoptosis | Reduced | researchgate.netnih.gov |
| Myocardial Function | Enhanced | researchgate.netnih.gov |
Protection Against Radiation-Induced Damage (e.g., Cutaneous and Intestinal Ulcers)
This compound has shown significant potential in protecting against the damaging effects of ionizing radiation, specifically in preventing cutaneous and intestinal ulcers. caymanchem.comcaymanchem.com Radiation therapy, a common cancer treatment, can cause severe side effects to healthy tissues, including the skin and gastrointestinal tract.
Research has demonstrated that this compound can prevent radiation-induced damage by activating the MAPKp38/Nrf2 signaling pathway. caymanchem.comhep.com.cnsciopen.com The Nrf2 pathway is a critical regulator of the cellular antioxidant response. researchgate.net By activating this pathway, this compound increases the production of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) that are generated by radiation exposure. caymanchem.com This reduction in oxidative stress helps to protect cells from radiation-induced damage. caymanchem.comresearchgate.net
In studies involving mice, administration of this compound was found to prevent the formation of both cutaneous and intestinal ulcers following irradiation. caymanchem.comcaymanchem.com In vitro studies using human epidermal keratinocytes (HaCaT cells) have further elucidated the mechanism of action, showing that this compound reduces ROS production and increases Nrf2 protein levels after irradiation. caymanchem.com These findings highlight the radioprotective effects of this compound and its potential as a therapeutic agent to mitigate the side effects of radiation therapy. nih.govsemanticscholar.org
Table 2: Protective Effects of this compound Against Radiation Damage
| Model System | Observed Effects | Key Mechanisms | Reference |
|---|---|---|---|
| In Vivo (Mice) | |||
| Irradiated Mice | Prevention of cutaneous ulcers | Activation of MAPKp38/Nrf2 pathway | caymanchem.comcaymanchem.comhep.com.cn |
| Irradiated Mice | Prevention of intestinal ulcers | Activation of MAPKp38/Nrf2 pathway | caymanchem.comcaymanchem.com |
| In Vitro (HaCaT Cells) | |||
| Irradiated HaCaT Cells | Reduced ROS production | Increased Nrf2 protein levels | caymanchem.com |
| Irradiated HaCaT Cells | Increased Nrf2 protein levels | Activation of MAPKp38/Nrf2 pathway | caymanchem.com |
Molecular and Cellular Mechanisms Underlying Atractylenolide Ii S Bioactivity
Cell Cycle Regulation and Apoptosis Induction by Atractylenolide II
This compound exerts potent anti-proliferative effects by disrupting the normal cell cycle and inducing apoptosis, or programmed cell death.
Induction of Cell Cycle Arrest (G1 Phase, G2/M Phase)
Research has shown that this compound can halt cell division by inducing cell cycle arrest at multiple phases. In some cancer cell lines, such as B16 melanoma cells, it causes arrest in the G1 phase. mdpi.commedchemexpress.com This G1 arrest is associated with the activation of p38 and the inactivation of ERK and Akt. medchemexpress.commdpi.com In other cell types, including glioblastoma and prostate cancer cells, this compound induces cell cycle arrest at the G2/M phase. mdpi.comoaepublish.comcaymanchem.comresearchgate.netnih.govmdpi.com This G2/M arrest in prostate cancer cells is linked to the inhibition of the CDK1/cyclin B complex. mdpi.com
Initiation of Programmed Cell Death Pathways (e.g., Mitochondrial Intrinsic Pathway)
A primary mechanism through which this compound induces cell death is the activation of the mitochondrial intrinsic pathway of apoptosis. nih.gov This process involves an imbalance between pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of caspases, which are enzymes that execute the process of apoptosis. nih.gov Evidence suggests that this compound's ability to induce apoptosis is dependent on the mitochondrial pathway. nih.govnih.gov
Regulation of Apoptotic and Anti-Apoptotic Proteins
The pro-apoptotic activity of this compound is tightly controlled by its regulation of key proteins involved in apoptosis.
| Protein | Effect of this compound | Role in Apoptosis | Source |
| p53 | Upregulation/Activation | A tumor suppressor that can initiate apoptosis by activating pro-apoptotic genes. | mdpi.comnih.gov |
| Bax | Upregulation | A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria. | mdpi.comnih.govnih.govmdpi.com |
| Bcl-2 | Downregulation | An anti-apoptotic protein that prevents mitochondrial cytochrome c release. | mdpi.comnih.govnih.govmdpi.com |
| Caspase-9 | Activation/Cleavage | An initiator caspase activated by cytochrome c, central to the mitochondrial pathway. | nih.gov |
| Caspase-8 | Activation/Cleavage | An initiator caspase typically involved in the extrinsic pathway, but can also be activated in some contexts. | banglajol.info |
| Caspase-3 | Activation/Cleavage | An executioner caspase that cleaves various cellular proteins to carry out apoptosis. | nih.gov |
| PARP | Cleavage | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. | nih.govmdpi.combanglajol.info |
This compound treatment leads to the upregulation of the tumor suppressor p53, which can in turn activate pro-apoptotic proteins. mdpi.comnih.gov It consistently upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical step that facilitates the release of mitochondrial cytochrome c. nih.govnih.gov This event triggers the activation of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-3 leads to the cleavage of PARP, a key event in the final stages of apoptosis. nih.govmdpi.com
Modulation of Key Intracellular Signaling Cascades
The biological activities of this compound are also mediated by its ability to interfere with crucial intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Regulation of JAK2/STAT3 Signaling Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical regulator of cell growth and survival that is often overactive in cancer. This compound has been identified as an inhibitor of this pathway. mdpi.commdpi.comresearchgate.net It has been shown to suppress the phosphorylation of both JAK2 and STAT3 in various cancer cells, including prostate and melanoma cells. mdpi.commedchemexpress.comsci-hub.se By inhibiting the activation of STAT3, this compound prevents it from promoting the expression of downstream target genes that are involved in cell survival, such as Bcl-2. mdpi.com
Impact on MAPK Pathways (e.g., p38 Activation, ERK Inactivation/Inhibition, JNK)
This compound exerts complex, context-dependent effects on the mitogen-activated protein kinase (MAPK) signaling pathways.
p38 Activation: In some cellular contexts, such as melanoma, this compound activates the p38 MAPK pathway. medchemexpress.commdpi.com The activation of p38 is often linked to stress responses that can lead to apoptosis.
ERK Inactivation/Inhibition: The extracellular signal-regulated kinase (ERK) pathway is typically associated with cell proliferation and survival. This compound has been shown to inhibit the phosphorylation (inactivation) of ERK in several cancer models, including melanoma and gastric cancer. mdpi.commedchemexpress.commdpi.comnih.govmdpi.com This inhibition contributes to its anti-proliferative and pro-apoptotic effects. However, in other contexts like glioblastoma cells, it has been reported to trigger the phosphorylation of ERK. scienceasia.org
JNK Modulation: The c-Jun N-terminal kinase (JNK) pathway is another branch of MAPK signaling. Studies have indicated that the JNK and ERK pathways are involved in the cellular response to this compound. nih.gov
| Signaling Pathway | Key Proteins | Effect of this compound | Cellular Outcome | Source |
| JAK2/STAT3 | JAK2, STAT3 | Inhibition of phosphorylation | Decreased cell survival and proliferation | mdpi.commedchemexpress.commdpi.comsci-hub.se |
| MAPK | p38 | Activation/Phosphorylation | Induction of apoptosis | medchemexpress.commdpi.comscienceasia.org |
| MAPK | ERK | Inactivation/Inhibition (in most cases) | Decreased cell proliferation and survival | mdpi.commedchemexpress.commdpi.comnih.govmdpi.com |
| MAPK | JNK | Activation/Modulation | Involved in cellular response and Nrf2 activation | mdpi.comnih.gov |
Interaction with PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to exert its anti-cancer effects in part by inhibiting the PI3K/Akt pathway. mdpi.com
In human gastric cancer cells (HGC-27 and AGS), treatment with this compound led to a decrease in the phosphorylation of both ERK and Akt. nih.gov This inactivation of the Ras/ERK and PI3K/Akt signaling pathways was associated with reduced cell proliferation and motility, as well as the induction of apoptosis. nih.gov The pro-apoptotic effect was further evidenced by an upregulation of Bax and a downregulation of Bcl-2 expression. mdpi.comnih.gov Similarly, in melanoma B16 cells, this compound promotes apoptosis by inactivating Akt. mdpi.com
The anti-inflammatory effects of atractylenolides, including this compound, are also mediated through the PI3K/Akt pathway. mdpi.comnih.gov
Table 1: Effect of this compound on PI3K/Akt Pathway Components and Cellular Outcomes
| Cell Line | Effect on PI3K/Akt Pathway | Cellular Outcome | Reference |
| Human Gastric Cancer (HGC-27, AGS) | Inactivation of PI3K/Akt signaling (decreased p-Akt) | Reduced proliferation, reduced motility, induced apoptosis | nih.gov |
| Melanoma (B16) | Inactivation of Akt | Promoted apoptosis | mdpi.com |
Inhibition of NF-κB Pathway and Associated Inflammatory Responses
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key mediator of inflammatory responses. This compound has demonstrated the ability to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer properties.
The anti-inflammatory effects of atractylenolides are primarily mediated through the TLR4/NF-κB and MAPK signaling pathways. mdpi.comnih.gov In hepatocellular carcinoma, this compound has been found to regulate cell proliferation, ferroptosis, and immune escape by inactivating the TRAF6/NF-κB pathway. researchgate.net
Furthermore, in colorectal cancer, this compound, in combination with Interferon-γ, has been shown to synergistically ameliorate cancer progression by blocking the NF-κB p65/PD-L1 pathway. jcancer.org This suggests a role for this compound in modulating the tumor immune microenvironment. Studies have also indicated that this compound can inhibit the NF-κB signaling pathways in breast cancer cells, leading to apoptosis. rroij.com
Table 2: this compound's Modulation of the NF-κB Pathway and Inflammatory Responses
| Cancer Type | Specific NF-κB Pathway Component/Interaction | Consequence | Reference |
| Hepatocellular Carcinoma | Inactivation of TRAF6/NF-κB pathway | Regulation of proliferation, ferroptosis, and immune escape | researchgate.net |
| Colorectal Cancer | Blocks NF-κB p65/PD-L1 pathway (in combination with IFN-γ) | Amelioration of cancer progression | jcancer.org |
| Breast Cancer | Inhibition of NF-κB signaling | Induction of apoptosis | rroij.com |
| General Inflammation | Inhibition of TLR4/NF-κB pathway | Attenuation of inflammatory response | mdpi.comnih.gov |
Disruption of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers, including colorectal cancer. mdpi.com
In colorectal cancer cells, a combination of this compound and IFN-γ has been observed to suppress the expression of Wnt and β-catenin. jcancer.org This disruption of the Wnt/β-catenin pathway contributes to the inhibition of cancer cell proliferation, migration, and invasion. jcancer.org The Wnt/β-catenin pathway is a known therapeutic target in colorectal cancer due to its high frequency of alteration in this disease. mdpi.com
Modulation of Androgen Receptor (AR) Activity
The androgen receptor (AR) is a key driver of prostate cancer development and progression. Targeting AR signaling is a cornerstone of prostate cancer therapy. This compound has emerged as a modulator of AR activity.
In human prostate cancer cells (DU145 and LNCaP), this compound was found to inhibit cell proliferation and induce apoptosis by inhibiting the androgen receptor. mdpi.com This effect was associated with the overexpression of the protein inhibitor of activated STAT-1 (PIAS1). mdpi.com Virtual docking studies have shown that this compound has a strong binding potential to inhibit AR activity. nih.gov These findings suggest that this compound's anti-cancer effects in prostate cancer are, at least in part, mediated through the disruption of AR signaling. nih.govresearchgate.net
Influence on LncRNA-Mediated Gene Regulation (e.g., lncRNA XIST/miR-30a-3p/ROR1)
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression and have been implicated in various diseases, including cancer. This compound has been shown to influence lncRNA-mediated gene regulation, particularly in the context of chemoresistance.
In human colorectal cancer cells, this compound can reverse chemoresistance by disrupting the lncRNA XIST/miR-30a-5p/ROR1 signaling pathway. mdpi.comnih.govelspub.com Specifically, this compound downregulates the expression of lncRNA XIST and ROR1, while upregulating miR-30a-3p (also referred to as miR-30a-5p in some studies). jcancer.orgelspub.com This modulation helps to increase the chemosensitivity of cancer cells. mdpi.comnih.gov The lncRNA XIST/miR-30a-5p/ROR1 axis has been shown to enhance the resistance of colorectal cancer cells to various chemotherapy drugs. elspub.com
Table 3: this compound's Impact on the lncRNA XIST/miR-30a-3p/ROR1 Axis in Colorectal Cancer
| Molecule | Effect of this compound | Cellular Outcome | Reference |
| lncRNA XIST | Downregulation | Reversal of chemoresistance | mdpi.comnih.govelspub.com |
| miR-30a-3p/5p | Upregulation | Reversal of chemoresistance | jcancer.orgelspub.com |
| ROR1 | Downregulation | Reversal of chemoresistance | mdpi.comnih.govelspub.com |
Targeting the PADI3-ERK Signaling Axis
Peptidyl arginine deiminase 3 (PADI3) is an enzyme that has been implicated in cancer. This compound has been identified as a negative regulator of PADI3, and this interaction has significant consequences for cancer cell biology.
In endometrial cancer cells, this compound was found to suppress glycolysis and induce apoptosis by blocking the PADI3-ERK signaling pathway. researchgate.netmdpi.comnih.gov PADI3 was identified as a candidate target gene of this compound and was found to be highly expressed in endometrial cancer tissues, correlating with a poor prognosis. researchgate.netnih.gov Knockdown of PADI3 mimicked the effects of this compound, inhibiting proliferation and glycolysis and inducing apoptosis. mdpi.comnih.gov Conversely, overexpression of PADI3 reversed the anti-cancer effects of this compound. mdpi.comnih.gov This highlights the PADI3-ERK signaling axis as a key therapeutic target of this compound in endometrial cancer.
Activation of Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway can protect cells from damage and has been identified as a chemopreventive mechanism.
This compound is a potential activator of the Nrf2-ARE signaling pathway. nih.govoncotarget.com Studies have shown that this compound significantly increases Nrf2 expression, promotes its nuclear translocation, and enhances the expression of its downstream detoxifying enzymes. nih.govoncotarget.com This activation of the Nrf2-ARE pathway has been demonstrated to decrease 17β-Estradiol-induced malignant transformation in human mammary epithelial cells and reduce N-Nitroso-N-methylurea-induced tumor incidence in rat mammary tissue. nih.govoncotarget.com The activation of Nrf2 by this compound appears to be mediated through the JNK/ERK signaling pathway. nih.govoncotarget.com Both in vivo and in vitro results suggest that this compound's ability to activate the Nrf2-ARE signaling pathway contributes to its chemopreventive effects against breast cancer by reducing inflammation and oxidative stress. nih.govoncotarget.com
Table 4: Research Findings on this compound and the Nrf2-ARE Pathway in Breast Cancer Prevention
| Experimental Model | Key Findings | Implication | Reference |
| Human mammary epithelial cells (MCF 10A) | Increased Nrf2 expression, nuclear translocation, and downstream enzyme expression; Decreased malignant transformation | Chemopreventive effect in vitro | nih.govoncotarget.com |
| Rat mammary tumorigenesis model | Reduced tumor incidence, multiplicity, and volume; Activation of Nrf2-ARE pathway; Decreased inflammation and oxidative stress | Chemopreventive effect in vivo | nih.govoncotarget.com |
Metabolic Reprogramming and Glycolysis Inhibition
A hallmark of many cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors to support their rapid growth and proliferation. mdpi.com this compound has been shown to counteract this by directly targeting key components of the glycolytic pathway.
In endometrial cancer cells (RL95-2 and AN3CA), treatment with AT-II led to a significant suppression of glycolysis. mdpi.com This was evidenced by a decrease in glucose consumption, as well as reduced production of lactate (B86563) and ATP. mdpi.com The underlying mechanism for this inhibition involves the downregulation of key glycolytic enzymes, including pyruvate (B1213749) kinase M2 (PKM2) and lactate dehydrogenase A (LDHA). mdpi.com PKM2 is a rate-limiting enzyme in glycolysis, and its inhibition disrupts the final step of this pathway. mdpi.com LDHA is responsible for converting pyruvate to lactate, and its suppression helps to reverse the acidic tumor microenvironment that favors cancer progression. mdpi.com
The inhibition of glycolysis by AT-II is linked to the inactivation of the ERK signaling pathway. mdpi.com Specifically, AT-II has been found to negatively regulate Peptidyl arginine deiminase 3 (PADI3), which in turn blocks the PADI3-ERK signaling pathway. mdpi.comnih.gov Overexpression of PADI3 was shown to reverse the inhibitory effects of AT-II on glycolysis, confirming the critical role of this pathway. mdpi.com
| Cell Line | Effect of this compound | Key Molecular Targets | Reference |
| RL95-2 (Endometrial Cancer) | Suppressed glycolysis (decreased glucose consumption, lactate, and ATP production) | Downregulation of PKM2 and LDHA; Inactivation of PADI3-ERK signaling pathway | mdpi.com |
| AN3CA (Endometrial Cancer) | Suppressed glycolysis (decreased glucose consumption, lactate, and ATP production) | Downregulation of PKM2 and LDHA; Inactivation of PADI3-ERK signaling pathway | mdpi.com |
Effects on Cellular Proliferation, Migration, and Invasion Processes
This compound exerts potent inhibitory effects on the fundamental processes that drive cancer progression, including cellular proliferation, migration, and invasion. These effects are mediated through its influence on various signaling pathways and the regulation of key proteins involved in these cellular activities.
Cellular Proliferation:
AT-II has been consistently shown to inhibit the proliferation of a wide range of cancer cells in a dose- and time-dependent manner. mdpi.comnih.gov For instance, in endometrial cancer cells, AT-II significantly inhibited cell viability. mdpi.com Similarly, in human gastric carcinoma cell lines HGC-27 and AGS, AT-II demonstrated significant anti-proliferative effects. nih.gov In B16 melanoma cells, AT-II inhibited proliferation with an IC50 of 82.3 μM after 48 hours of treatment. nih.gov
This anti-proliferative activity is often associated with the induction of cell cycle arrest. In B16 melanoma cells, AT-II was found to induce G1 phase cell cycle arrest. nih.govmedchemexpress.com This was accompanied by a decrease in the expression of Cdk2. nih.gov In prostate cancer cells (DU145 and LNCaP), AT-II induced G2/M phase cell cycle arrest. caymanchem.commdpi.com Furthermore, in breast cancer cells, AT-II was also shown to induce G2/M-phase cell cycle arrest. nih.gov
Cellular Migration and Invasion:
The metastatic spread of cancer is a major cause of mortality and relies on the ability of cancer cells to migrate and invade surrounding tissues. nih.gov AT-II has demonstrated a significant ability to impede these processes.
In human gastric carcinoma cells, wound healing assays revealed that AT-II treatment slowed cell migration. nih.gov Similarly, in colorectal cancer cells (HT29 and HCT15), AT-II, both alone and in combination with IFN-γ, significantly inhibited cell migration and invasion as measured by Transwell assays. jcancer.org This inhibition of migration and invasion is often linked to the modulation of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility. jcancer.orgresearchgate.net In colorectal cancer cells, AT-II treatment led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker N-cadherin, as well as matrix metalloproteinases MMP2 and MMP9, which are crucial for extracellular matrix degradation. jcancer.org
The signaling pathways implicated in AT-II's anti-migratory and anti-invasive effects include the p38 MAPK, FAK, and Wnt/β-catenin pathways. jcancer.orgjcancer.org In colorectal cancer cells, the combination of AT-II and IFN-γ was found to suppress the phosphorylation of p38 and FAK. jcancer.org
| Cancer Type | Cell Lines | Effects of this compound | Associated Molecular Mechanisms | Reference |
| Endometrial Cancer | RL95-2, AN3CA | Inhibition of proliferation | Inactivation of ERK signaling pathway | mdpi.com |
| Gastric Carcinoma | HGC-27, AGS | Inhibition of proliferation and motility | Downregulation of p-ERK and p-Akt | nih.gov |
| Melanoma | B16 | Inhibition of proliferation, G1 phase cell cycle arrest | Decrease in Cdk2, p-Akt, p-ERK; Increase in p-p38, p-p53, p21, p27 | nih.gov |
| Prostate Cancer | DU145, LNCaP | Inhibition of proliferation, G2/M phase cell cycle arrest | Regulation of AR and JAK2/STAT3 signaling pathways | caymanchem.commdpi.com |
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of proliferation, G2/M phase cell cycle arrest | Regulation of estrogen receptor (ER) pathway | nih.gov |
| Colorectal Cancer | HT29, HCT15 | Inhibition of migration and invasion | Upregulation of E-cadherin; Downregulation of N-cadherin, MMP2, MMP9; Inhibition of p38 MAPK and FAK phosphorylation | jcancer.org |
Research Methodologies and Advanced Analytical Approaches in Atractylenolide Ii Studies
In Vitro Experimental Models for Efficacy and Mechanism Assessment
In vitro studies provide a controlled environment to observe the direct effects of Atractylenolide II on various cell lines. These models are instrumental in the preliminary screening and detailed mechanistic analysis of the compound's potential therapeutic properties.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are foundational in assessing the cytotoxic or cytostatic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most commonly employed methods. abmole.com These colorimetric assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells. abmole.com
In studies involving glioblastoma (GBM) cells (U-87 and U-251), a CCK-8 assay revealed that this compound inhibited cell viability in a dose-dependent manner. scienceasia.org Similarly, in human gastric carcinoma cell lines HGC-27 and AGS, this compound was shown to significantly inhibit cell proliferation in a concentration and time-dependent fashion. nih.gov Research on endometrial cancer cells (RL95-2 and AN3CA) also utilized the CCK-8 assay, demonstrating that this compound significantly suppressed cell viability. nih.gov Furthermore, studies on B16 melanoma cells have employed the MTT assay to determine the anti-proliferative activity of this compound. nih.gov
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| U-87 and U-251 (Glioblastoma) | CCK-8 | Dose-dependent inhibition of cell viability. | scienceasia.org |
| HGC-27 and AGS (Gastric Carcinoma) | CCK-8 | Concentration and time-dependent inhibition of cell proliferation. | nih.gov |
| RL95-2 and AN3CA (Endometrial Cancer) | CCK-8 | Significant suppression of cell viability. | nih.gov |
| B16 (Melanoma) | MTT | Dose-dependent inhibition of cell proliferation with an IC50 of 82.3 μM after 48h. | nih.gov |
| MCF 10A (Breast Epithelial) | MTT | Used to assess cytotoxic effects before further pathway analysis. | oncotarget.comresearchgate.net |
Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be measured, allowing for the quantification of cells in each phase.
Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, in glioblastoma cells (U-87 and U-251), flow cytometry revealed that this compound treatment led to cell cycle arrest at the G0/G1 phase. scienceasia.org In contrast, in prostate cancer cells (LNCaP and DU145), this compound was found to induce cell cycle arrest at the G2/M phase. mdpi.comresearchgate.netcaymanchem.com Similarly, B16 melanoma cells treated with this compound exhibited G1 phase cell cycle arrest. nih.gov
Table 2: Impact of this compound on Cell Cycle Distribution
| Cell Line | Phase of Arrest | Method | Reference(s) |
|---|---|---|---|
| U-87 and U-251 (Glioblastoma) | G0/G1 | Flow Cytometry (PI Staining) | scienceasia.org |
| LNCaP and DU145 (Prostate Cancer) | G2/M | Flow Cytometry (PI Staining) | mdpi.comresearchgate.netcaymanchem.com |
| B16 (Melanoma) | G1 | Flow Cytometry | nih.gov |
Apoptosis Detection Techniques (e.g., Annexin V/PI Staining, TUNEL Staining)
Apoptosis, or programmed cell death, is a critical process that can be modulated by therapeutic agents. Several techniques are used to detect and quantify apoptosis. Annexin V/PI staining, analyzed by flow cytometry, is a common method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. biopioneer.com.tw The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govpubcompare.ai
In prostate cancer cells (LNCaP and DU145), Annexin V/PI staining and flow cytometry demonstrated that this compound induced apoptosis in a dose-dependent manner. mdpi.comresearchgate.net Studies on B16 melanoma cells also confirmed the induction of apoptosis by this compound. nih.gov Furthermore, in human colorectal adenocarcinoma HT-29 cells, both TUNEL and Annexin V-FITC/PI double staining assays showed DNA fragmentation and apoptosis following treatment with Atractylenolide I, a related compound. nih.gov While this study focused on Atractylenolide I, the methodologies are directly applicable to studies of this compound.
Table 3: Apoptosis Induction by this compound
| Cell Line | Detection Method | Key Findings | Reference(s) |
|---|---|---|---|
| LNCaP and DU145 (Prostate Cancer) | Annexin V/PI Staining, Flow Cytometry | Dose-dependent increase in apoptotic cells. | mdpi.comresearchgate.net |
| B16 (Melanoma) | Flow Cytometry | Induction of apoptosis. | nih.gov |
| HT-29 (Colorectal Adenocarcinoma) | TUNEL, Annexin V-FITC/PI Staining | DNA fragmentation and apoptosis (with Atractylenolide I). | nih.gov |
| PC3 and DU145 (Prostate Cancer) | TUNEL, Annexin V-FITC/PI Staining | Enhanced apoptosis. | nih.gov |
Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro assays such as the Transwell assay (also known as the Boyden chamber assay) and the wound healing (or scratch) assay are used to assess these processes. The Transwell assay measures the ability of cells to migrate through a porous membrane, which can be coated with a matrix protein like Matrigel to assess invasion. frontiersin.org The wound healing assay measures the rate at which cells close a "wound" created in a cell monolayer. frontiersin.org
This compound has been shown to inhibit the migration of glioblastoma cells (U-87 and U-251) as demonstrated by the Transwell migration assay. scienceasia.org In colorectal cancer cells (HT29 and HCT15), a combination of this compound and IFN-γ significantly inhibited cell migration and invasion in Transwell assays. jcancer.org While a study on Atractylenolide I in breast cancer cells (MCF-7 and MDA-MB-231) utilized both wound healing and Transwell invasion assays to show significant inhibition of migration and invasion, these methods are standard for evaluating this compound as well. frontiersin.org
Table 4: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Assay Type | Key Findings | Reference(s) |
|---|---|---|---|
| U-87 and U-251 (Glioblastoma) | Transwell Migration | Significant inhibition of cell migration. | scienceasia.org |
| HT29 and HCT15 (Colorectal Cancer) | Transwell Migration and Invasion | Combination with IFN-γ significantly inhibited migration and invasion. | jcancer.org |
| MCF-7 and MDA-MB-231 (Breast Cancer) | Wound Healing, Transwell Invasion | Significant inhibition of migration and invasion (with Atractylenolide I). | frontiersin.org |
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)
Western blotting is a cornerstone technique for investigating the molecular mechanisms underlying the effects of this compound. It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the signaling pathways that are activated or inhibited by the compound.
In glioblastoma cells, Western blotting revealed that this compound treatment led to a decrease in the expression of CCNA and CCNB, and triggered the phosphorylation of ERK and p38 MAPK. scienceasia.org In prostate cancer cells, this compound was found to regulate the expression of proteins involved in the JAK2/STAT3 signaling pathway. mdpi.com Studies on B16 melanoma cells showed that this compound decreased the expression of Cdk2, phosphorylated-Akt, and phosphorylated-ERK, while increasing the expression of phosphorylated-p38, phosphorylated-p53, p21, and p27. nih.gov Furthermore, in endometrial cancer cells, Western blot analysis was used to detect changes in the expression of Bcl-2, Bax, and cleaved-PARP following this compound treatment. nih.gov
Table 5: Modulation of Protein Expression and Phosphorylation by this compound
| Cell Line | Protein/Pathway Analyzed | Key Findings | Reference(s) |
|---|---|---|---|
| U-87 and U-251 (Glioblastoma) | CCNA, CCNB, ERK, p38 MAPK | Decreased CCNA and CCNB expression; increased phosphorylation of ERK and p38 MAPK. | scienceasia.org |
| LNCaP and DU145 (Prostate Cancer) | JAK2/STAT3 pathway | Regulation of protein expression in the pathway. | mdpi.com |
| B16 (Melanoma) | Cdk2, Akt, ERK, p38, p53, p21, p27 | Decreased Cdk2, p-Akt, p-ERK; increased p-p38, p-p53, p21, p27. | nih.gov |
| Endometrial Cancer Cells | Bcl-2, Bax, cleaved-PARP | Modulation of apoptosis-related proteins. | nih.gov |
| Breast Epithelial Cells (MCF 10A) | Nrf2, HO-1, NQO1 | Increased mRNA and protein levels of Nrf2 and its downstream genes. | oncotarget.comnih.gov |
Measurement of Oxidative Stress Markers (e.g., ROS, MDA, 8-OHdG)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in various pathological conditions. The effects of this compound on oxidative stress can be evaluated by measuring markers such as ROS, malondialdehyde (MDA, a product of lipid peroxidation), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG, a marker of oxidative DNA damage). nih.govfrontiersin.org
In a study on mammary tumorigenesis, this compound was found to reduce the levels of MDA and 8-OHdG. nih.gov It also increased the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), indicating an antioxidant effect. nih.govresearchgate.net Research has also shown that this compound can reduce ROS production in HaCaT cells. caymanchem.com
Table 6: this compound and Oxidative Stress Markers
| Marker | Method of Measurement | Key Findings | Reference(s) |
|---|---|---|---|
| Malondialdehyde (MDA) | Commercial Assay Kit | Decreased levels in response to this compound. | nih.govresearchgate.net |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA | Decreased levels in response to this compound. | nih.govresearchgate.net |
| GSH/GSSG Ratio | Commercial Assay Kit | Increased ratio, indicating enhanced antioxidant capacity. | nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | Not specified | Reduced production in HaCaT cells. | caymanchem.com |
Analysis of Mitochondrial Function and Intracellular Calcium Levels
The assessment of mitochondrial function is a critical aspect of understanding the cellular impact of this compound. Researchers frequently evaluate the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis. researchgate.netnih.gov A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can trigger the apoptotic cascade. nih.gov Studies have shown that treatment with a formula containing this compound can suppress the disruption of mitochondrial membrane potential. d-nb.info
In conjunction with mitochondrial membrane potential, the measurement of intracellular calcium levels provides further insight into cellular signaling pathways affected by this compound. researchgate.netnih.gov Elevated intracellular calcium can be an indicator of cellular stress and is closely linked to the initiation of apoptosis. researchgate.netnih.govresearchgate.net Research has demonstrated that this compound can influence intracellular calcium levels, suggesting its involvement in calcium-dependent signaling pathways that are crucial for processes like intestinal epithelial repair. researchgate.net
Methodologies such as the JC-1 assay are employed to measure changes in mitochondrial membrane potential, where a shift from red to green fluorescence indicates depolarization. nih.govfrontiersin.orgdovepress.com Flow cytometry is a common technique used to quantify these changes in fluorescence. researchgate.netnih.govnih.gov
Quantification of Cytokines and Inflammatory Mediators (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and indispensable technique for quantifying the levels of cytokines and other inflammatory mediators in biological samples. This method allows researchers to measure the effect of this compound on the production of key molecules involved in inflammation.
In studies investigating the anti-inflammatory properties of this compound, ELISA is employed to measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). researchgate.netresearchgate.netnih.gov For instance, research has shown that this compound can significantly reduce the levels of TNF-α and IL-6 in rat mammary glands in a model of N-nitroso-N-methylurea-induced mammary tumorigenesis. researchgate.netnih.gov Similarly, in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 macrophages and BV2 microglial cells, this compound was found to suppress the production of TNF-α, IL-6, and IL-1β. researchgate.net The levels of these cytokines in cell culture supernatants or tissue homogenates are precisely measured using specific ELISA kits. springermedizin.denih.gov
Beyond cytokines, ELISA is also utilized to quantify other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which this compound has been shown to inhibit in LPS-stimulated macrophages and microglial cells. researchgate.net
In Vivo Animal Models for Pharmacological Evaluation
To investigate the pharmacological effects of this compound in a whole-organism context, various in vivo animal models are employed. These models are crucial for assessing the compound's efficacy and understanding its mechanisms of action in complex biological systems.
Xenograft Models in Oncology Research (e.g., B16, HCT15)
For example, the B16 melanoma xenograft model in C57BL/6 mice has been used to demonstrate the anti-melanoma effects of this compound. medchemexpress.comnih.govaltogenlabs.com In these studies, administration of this compound was found to significantly inhibit tumor growth. medchemexpress.comnih.gov Similarly, colorectal cancer progression has been studied using HCT15 xenograft models in BALB/c nude mice. jcancer.org Research has shown that this compound, both alone and in combination with other agents, can lead to a remarkable decrease in tumor volume and weight in these models. jcancer.org Furthermore, hepatocellular carcinoma has been investigated in BALB/c nude mice, where this compound reduced tumor volume and weight. nih.gov Lewis lung carcinoma xenograft models have also been utilized to examine the effects of this compound on lung cancer in vivo. tandfonline.com
| Cancer Type | Cell Line | Animal Model | Key Findings for this compound |
|---|---|---|---|
| Melanoma | B16 | C57/BL6 mice | Significantly inhibited tumor growth. medchemexpress.comnih.gov |
| Colorectal Cancer | HCT15 | BALB/c nude mice | Remarkably decreased tumor volume and weight. jcancer.org |
| Hepatocellular Carcinoma | Hep3B/Huh7 | BALB/c nude mice | Reduced tumor volume and weight. nih.gov |
| Lung Cancer | Lewis lung carcinoma | Mouse model | Significantly inhibited tumor growth and reduced pulmonary metastatic nodules. tandfonline.com |
Chemoprevention Models (e.g., NMU-induced mammary tumorigenesis)
Chemoprevention models are designed to evaluate the ability of a compound to prevent or delay the onset of cancer. A widely accepted model for studying breast cancer chemoprevention is the N-Nitroso-N-methylurea (NMU)-induced mammary tumorigenesis model in rats. nih.govnih.govtaylorandfrancis.com
Studies utilizing this model have shown that this compound has significant chemopreventive effects. nih.govnih.gov It has been demonstrated to reduce tumor incidence, multiplicity, and volume in NMU-treated rats. nih.govnih.gov The underlying mechanisms for these effects include the activation of the Nrf2-ARE signaling pathway and a reduction in inflammation and oxidative stress within the rat mammary tissue. researchgate.netnih.govnih.gov In this model, this compound treatment has been observed to decrease the levels of pro-inflammatory cytokines and oxidative markers. researchgate.net
Models for Inflammatory and Oxidative Stress Studies (e.g., LPS-induced inflammation)
To investigate the anti-inflammatory and antioxidant properties of this compound, researchers often use models where inflammation is induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov
In vitro, LPS is used to stimulate cell lines like MCF 10A human breast epithelial cells to induce an inflammatory and oxidative stress response. nih.gov Studies have shown that pretreatment with this compound can protect these cells against LPS-induced damage by reducing the levels of inflammatory cytokines (IL-6, IL-1β) and oxidative stress markers (MDA, 8-OHdG), while increasing the ratio of GSH/GSSG. nih.gov These protective effects have been linked to the Nrf2/ARE-dependent pathway. nih.gov
In vivo, while direct LPS-induced inflammation models are common, the principles are also applied within other models. For instance, in the NMU-induced mammary tumorigenesis model, the resulting inflammation and oxidative stress are key components of the pathology that this compound helps to mitigate. researchgate.netnih.gov
Neuroprotection Models (e.g., focal cerebral ischemia/reperfusion)
Animal models of stroke, such as focal cerebral ischemia/reperfusion (I/R), are employed to assess the neuroprotective potential of compounds like this compound. In these models, blood flow to a specific brain region is temporarily blocked and then restored, mimicking the events of an ischemic stroke.
Computational and In Silico Approaches
Computational methods have emerged as powerful tools in the study of this compound, facilitating the rapid screening of its biological activities and the prediction of its molecular targets. These in silico techniques provide a foundational framework for subsequent experimental validation.
Molecular Docking Simulations for Target Identification and Binding Affinity
Studies have employed molecular docking to explore the therapeutic potential of this compound. For instance, in research investigating its effects on prostate cancer, virtual docking studies identified that this compound demonstrates a strong binding potential to the androgen receptor (AR), with a notable docking score of -8.9. frontiersin.orgresearchgate.netresearchgate.net This suggests a potential mechanism for its anti-cancer activity through the inhibition of AR signaling. frontiersin.orgresearchgate.netresearchgate.net Another study focused on Alzheimer's disease demonstrated that this compound, along with its related compounds, exhibited strong binding affinities to the β-amyloid protein, with a binding energy of -5.3 kcal/mol. makhillpublications.comakhillpublications.co This indicates a potential role in inhibiting the aggregation of β-amyloid plaques, a key pathological feature of the disease. makhillpublications.comakhillpublications.co
These simulations are performed by generating various possible conformations of the ligand (this compound) within the binding site of a target protein. The interactions are then scored based on factors like hydrogen bonding and van der Waals forces to predict the most stable binding mode. makhillpublications.co This information is crucial for understanding how this compound may exert its pharmacological effects at a molecular level.
| Potential Target | Investigated Disease Context | Reported Binding Affinity/Score | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Prostate Cancer | -8.9 (Docking Score) | frontiersin.orgresearchgate.netresearchgate.net |
| β-Amyloid (Aβ) Protein | Alzheimer's Disease | -5.3 kcal/mol | makhillpublications.comakhillpublications.co |
Pharmacoinformatics for Mechanism Prediction and Drug-Likeness Screening
Pharmacoinformatics combines computational and informational approaches to identify novel drug targets and repurposed drugs. For this compound, these methods are used to predict its mechanisms of action and to assess its "drug-likeness," which refers to how closely its properties match those of known drugs.
In silico drug-likeness screening evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. makhillpublications.co One study screened ten compounds from Atractylodes macrocephala, including this compound, and found they passed Lipinski's rule of five, indicating favorable drug-like properties. makhillpublications.co Another aspect of pharmacoinformatics is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. makhillpublications.co These predictions help to identify potential liabilities of a compound early in the drug discovery process. makhillpublications.co
Pharmacoinformatics studies have suggested that this compound may exert its effects through multiple pathways. For example, it has been implicated in the regulation of the JAK2/STAT3 signaling pathway, which is relevant to its anti-cancer activities. frontiersin.orgcaymanchem.comresearchgate.net
Bioinformatics Analysis of Gene Expression and Pathway Networks
Bioinformatics tools are used to analyze large datasets of biological data, such as gene expression profiles from cells or tissues treated with this compound. This allows researchers to understand the broader biological impact of the compound.
In a study on endometrial cancer, bioinformatics analysis of differentially expressed genes following treatment with this compound revealed an enrichment of genes in the MAPK signaling pathway. mdpi.com This finding was crucial in identifying the PADI3-ERK signaling pathway as a key mechanism through which this compound suppresses cancer cell proliferation and glycolysis. mdpi.comnih.govresearchgate.net Similarly, in studies related to coronary heart disease, network pharmacology and bioinformatics approaches have highlighted the role of this compound in modulating pathways related to inflammation and oxidative stress, such as the AKT/HIF-1α and TLR4/NF-κB signaling pathways. dovepress.com
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are common bioinformatics methods used in these studies. mdpi.comdovepress.comnih.govnih.gov GO analysis helps to categorize the functions of affected genes, while KEGG analysis maps them to specific signaling pathways. mdpi.comdovepress.comnih.govnih.gov
Advanced Analytical Techniques for Quantification in Biological Matrices
Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the compound in a living organism.
High-Performance Liquid Chromatography (HPLC) coupled with UV Spectrometry
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. When coupled with a Ultraviolet (UV) detector, it provides a robust method for quantifying compounds that absorb UV light.
An RP-HPLC-UV method has been established for the quantitative determination of this compound in rat plasma. chemfaces.comnih.gov In this method, a reversed-phase column (such as a DIKMA ODS C18) is used to separate this compound from other plasma components. chemfaces.comnih.gov The compound is then detected by its UV absorbance. Studies have reported good linearity for this method over a concentration range of 0.05-5.0 µg/mL. chemfaces.comnih.gov The limit of detection (LOD) and lower limit of quantification (LLOQ) have been reported to be 0.025 µg/mL and 0.05 µg/mL, respectively. chemfaces.comnih.gov This method has been successfully applied to pharmacokinetic studies in rats. chemfaces.comnih.gov Another study utilized HPLC with a diode array detector (DAD) for the simultaneous analysis of this compound and other related compounds, setting the detection wavelength at 218 nm for optimal sensitivity. mdpi.compreprints.org
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.05-5.0 µg/mL | chemfaces.comnih.gov |
| Limit of Detection (LOD) | 0.025 µg/mL | chemfaces.comnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | chemfaces.comnih.gov |
| Recovery | > 90.0% | chemfaces.comnih.gov |
| Intra- and Inter-day CV | < 10.0% | chemfaces.comnih.gov |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an even more sensitive and selective technique for quantifying compounds in biological samples. UPLC uses smaller particle-sized columns, resulting in faster analysis times and better resolution compared to traditional HPLC. The tandem mass spectrometer provides highly specific detection by monitoring the transition of a precursor ion to a product ion.
A sensitive and selective UPLC-MS/MS method has been developed for the simultaneous determination of Atractylenolide I and II in rat plasma. akjournals.com This method, with a total run time of 4.0 minutes, utilized an electrospray ionization source in positive ion mode and multiple reaction monitoring (MRM) for quantification. akjournals.com The MRM transition used for this compound was m/z 233.1 → 91.0. akjournals.com The method demonstrated excellent linearity over a range of 1–1000 ng/mL in rat plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL. akjournals.com
Similar UPLC-MS/MS methods have been successfully applied to pharmacokinetic studies of this compound after oral administration of herbal extracts containing the compound. mdpi.comsemanticscholar.orgnih.gov These methods are characterized by their high sensitivity, accuracy, and precision, making them the gold standard for bioanalytical studies of this compound. akjournals.comsemanticscholar.org
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 1–1000 ng/mL | akjournals.com |
| LLOQ | 1 ng/mL | akjournals.com |
| MRM Transition (m/z) | 233.1 → 91.0 | akjournals.com |
| Intra- and Inter-day Precision (RSD) | < 12% | akjournals.com |
| Accuracy | 91.0% - 109.0% | akjournals.com |
| Mean Recovery | 86.2% - 96.3% | akjournals.com |
Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry (UPLC/ion-trap MS)
Ultra-Performance Liquid Chromatography coupled with Ion-Trap Mass Spectrometry (UPLC/ion-trap MS) is a highly efficient and precise analytical method for the quantification of this compound. acs.orgnih.gov This technique is favored for its ability to rapidly separate complex mixtures with high resolution and sensitivity, making it ideal for analyzing herbal extracts and biological samples. acs.orgnih.gov
The methodology involves using a UPLC system for chromatographic separation, often with a C18 column, followed by detection with an ion-trap mass spectrometer. acs.orgnih.govacs.org The mass spectrometer is typically equipped with an electrospray ionization (ESI) source operating in positive ion mode to achieve optimal ionization of this compound. acs.orgnih.govmagtechjournal.com For quantification, the instrument monitors the fragmentation of the protonated molecular ion [M+H]⁺. In the case of this compound, the specific transition monitored is from a mass-to-charge ratio (m/z) of 233.00 to a fragment ion of m/z 215.07, which corresponds to the loss of a water molecule. acs.orgnih.gov This specific fragmentation pattern ensures high selectivity for the analysis.
The UPLC separation is commonly achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with a small percentage of formic acid added to improve peak shape and ionization efficiency. acs.orgakjournals.comakjournals.com This robust method has been validated for linearity, precision, and accuracy, proving its reliability for quantitative studies. acs.orgnih.gov
Table 1: Exemplary UPLC/ion-trap MS Parameters for this compound Analysis
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Chromatographic System | Waters ACQUITY UPLC or similar | magtechjournal.comakjournals.commdpi.com |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | magtechjournal.comakjournals.commdpi.com |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | acs.orgakjournals.comakjournals.comakjournals.com |
| Flow Rate | 0.3–0.4 mL/min | akjournals.commdpi.com |
| Mass Spectrometer | Ion Trap (e.g., Thermo Fisher LCQ Fleet or LTQ XL) | acs.orgrsc.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | acs.orgnih.govmagtechjournal.com |
| Scan Mode | Full scan with MSn fragmentation or MRM | acs.orgakjournals.com |
| Monitored Transition | m/z 233.0 → m/z 215.07 or m/z 187.1 | acs.orgnih.govmagtechjournal.com |
| Capillary Temperature | 280–350 °C | acs.org |
Sample Preparation Methods for Plasma and Tissue Samples
Effective sample preparation is critical for the accurate quantification of this compound in complex biological matrices like plasma and tissue. The primary objectives are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte before instrumental analysis.
For plasma samples , two common methods are protein precipitation and liquid-liquid extraction (LLE).
Protein Precipitation (PPT): This is a rapid and simple technique where a water-miscible organic solvent, typically acetonitrile or methanol, is added to the plasma sample. akjournals.comresearchgate.netmdpi.commdpi.com The solvent denatures and precipitates the majority of plasma proteins. After centrifugation, the clear supernatant containing this compound is collected for analysis. akjournals.comresearchgate.net While fast, this method may be less clean than others, sometimes leaving matrix components that can interfere with the analysis.
Liquid-Liquid Extraction (LLE): LLE is a more selective method that involves extracting this compound from the aqueous plasma into an immiscible organic solvent. magtechjournal.comakjournals.com Ethyl acetate (B1210297) is a frequently used solvent for this purpose. magtechjournal.comakjournals.com The sample is vortexed with the solvent, and after centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in the mobile phase. akjournals.com LLE generally provides a cleaner extract with higher recovery compared to PPT. rsc.org
For tissue samples , the initial step required is homogenization. The tissue is mechanically disrupted in a buffer to create a uniform suspension called a homogenate. After this step, extraction methods similar to those for plasma, such as protein precipitation or LLE, can be applied to the tissue homogenate to isolate this compound.
Solid-Phase Extraction (SPE) is another advanced technique applicable to both plasma and tissue samples. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. nih.gov Interfering compounds are washed away, and the purified this compound is then eluted with a small volume of an appropriate solvent. SPE is highly regarded for its efficiency, selectivity, and ability to concentrate the analyte, though it can be more time-consuming and costly than PPT or LLE. akjournals.com
Table 2: Comparison of Common Sample Preparation Methods for this compound
| Method | Principle | Advantages | Disadvantages | Applicable To |
|---|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal by organic solvent. | Simple, fast, inexpensive. | Less selective, potential for matrix effects. | Plasma, Tissue Homogenate |
| Liquid-Liquid Extraction | Partitioning of the analyte between immiscible aqueous and organic phases. | Good purification, high recovery. rsc.org | More labor-intensive, requires solvent evaporation and reconstitution steps. | Plasma, Tissue Homogenate |
| Solid-Phase Extraction | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | High selectivity, high concentration factor, very clean extracts. | More expensive, may require significant method development. | Plasma, Tissue Homogenate |
Pharmacokinetic Profile and Biotransformation of Atractylenolide Ii
Absorption and Distribution Characteristics
Studies have shown that atractylenolides, including Atractylenolide II, are generally absorbed rapidly following administration. nih.gov Research on the transport of this compound across human intestinal Caco-2 cell monolayers, a model for the intestinal barrier, has indicated that the compound possesses excellent intestinal permeability. tandfonline.com
Pharmacokinetic studies in rats provide further insights into its absorption and distribution. After intravenous administration of Atractylenolide I and II, the compounds were quantified in rat plasma. akjournals.com In another study where rats received an extract of Atractylodes Rhizoma-Cyperus Rhizoma, the plasma concentration-time curve for this compound, along with Atractylenolide I and III, exhibited double peaks, suggesting complex absorption or distribution processes. magtechjournal.com The time to reach maximum plasma concentration (tmax) for this compound was found to be approximately 0.389 ± 0.13 hours, indicating rapid absorption. magtechjournal.com
The following table summarizes key pharmacokinetic parameters of this compound in rats after administration of an herbal extract.
| Parameter | Value (Mean ± SD) |
| tmax (h) | 0.389 ± 0.13 |
| Cmax (ng/mL) | 13.43 ± 3.50 |
| t1/2 (h) | 14.868 ± 5.51 |
| AUC0-t (ng·h/mL) | 64.132 ± 15.12 |
| Data from a study on the pharmacokinetics of an Atractylodes Rhizoma-Cyperus Rhizoma extract in rats. magtechjournal.com |
Metabolic Pathways and Metabolite Identification (e.g., biotransformation by hepatic microsomes)
The biotransformation of this compound has been investigated in vitro using rat hepatic microsomes. tandfonline.comnih.gov These studies are critical for understanding how the liver metabolizes the compound, which is a key determinant of its activity and clearance from the body. The metabolism of atractylenolides is generally considered to be slow. nih.gov
In one key study, the incubation of this compound with rat hepatic microsomes pretreated with sodium phenobarbital (B1680315) led to the formation of seven biotransformation products. tandfonline.comnih.gov The structures of these metabolites were elucidated using NMR and MS data analyses. tandfonline.comnih.gov This suggests that this compound undergoes significant metabolism in the liver.
The identified metabolites indicate that the primary metabolic pathways for this compound involve oxidation. tandfonline.comnih.gov The cytochrome P450 (CYP450) enzyme system is known to play a crucial role in the oxidative metabolism of many compounds, including other atractylenolides. researchgate.net The transformation of this compound to Atractylenolide III and I has been explained through a biomimetic cytochrome P450 model, highlighting the role of oxidative enzymes. acs.org
The following table lists the metabolites of this compound identified after incubation with rat hepatic microsomes. tandfonline.com
| Metabolite ID | Chemical Name |
| BP1 | 4(R),15-epoxy-atractylenolide II |
| BP2 | Not specified |
| BP3 | Not specified |
| BP4 | Not specified |
| BP5 | 4(R),15-epoxy-13-hydroxythis compound |
| BP6 | 4(R),15-epoxy-1b- hydroxythis compound |
| BP7 | 4(R),15-dihydroxythis compound |
| Four of these metabolites (BP1, BP5, BP6, and BP7) were identified as new compounds. tandfonline.com |
Elimination Profile
The elimination half-life (t1/2) is a key parameter that describes the time it takes for the concentration of a drug in the body to be reduced by half. In a pharmacokinetic study involving an extract containing this compound administered to rats, the elimination half-life was determined to be approximately 14.868 ± 5.51 hours. magtechjournal.com This relatively long half-life, in conjunction with a slow metabolism, suggests that this compound may persist in the body for a significant duration. nih.govmagtechjournal.com
Further research is needed to fully characterize the elimination pathways of this compound and its metabolites, including the extent of renal and biliary excretion.
Structure Activity Relationships and Rational Design of Atractylenolide Ii Analogs
Correlation Between Chemical Structure and Specific Pharmacological Activities
The core structure of Atractylenolide II, a sesquiterpene lactone, contributes to its observed pharmacological effects. While detailed SAR studies specifically focused only on this compound are limited in the provided results, the general class of atractylenolides provides some insights. The presence of the lactone ring is a common feature in many biologically active sesquiterpene lactones.
This compound has demonstrated anti-cancer activity by influencing various molecular pathways. Studies indicate it can inhibit cell growth and metastasis, induce cell cycle arrest and apoptosis, and potentially reverse chemo-resistance in several tumor types mdpi.com. Specific mechanisms identified include the inhibition of glycolysis and modulation of signaling pathways such as PADI3-ERK and JAK2/STAT3 mdpi.comsmolecule.com. It has also been shown to inhibit the STAT3 signaling pathway in melanoma cells medchemexpress.com. Furthermore, this compound can activate the Nrf2-ARE signaling pathway, which is involved in anti-inflammatory and antioxidant responses nih.gov.
In the context of anti-inflammatory activity, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage RAW264.7 cells jst.go.jpnih.gov. This suggests that certain structural features are responsible for modulating inflammatory mediators.
Comparative Studies with Atractylenolide I and Atractylenolide III on Biological Activities
Comparative studies among Atractylenolide I, II, and III highlight differences in their pharmacological profiles, suggesting that subtle structural variations significantly impact their biological activities. All three compounds exhibit potent anti-tumor activities against various cancers, including colon, gastric, and lung cancers researchgate.net. However, their efficacy can differ depending on the cancer cell line nih.gov. For instance, in comparative studies on colorectal cancer cells (HT29 and HCT15), this compound showed particularly notable inhibition of cell viability nih.gov.
In terms of anti-inflammatory and neuroprotective effects, Atractylenolide I and Atractylenolide III are often reported as having more remarkable activities compared to this compound researchgate.netmdpi.comnih.gov. For example, Atractylenolide I has demonstrated significant anti-inflammatory and neuroprotective properties researchgate.netnih.gov. Atractylenolide III is also recognized for its significant anti-inflammatory and neuroprotective effects researchgate.net.
Aromatase inhibitory activity has also been compared among the three. At a concentration of 10 µM, Atractylenolide I, II, and III showed inhibition ratios of 94.56 ± 0.70%, 90.93 ± 1.41%, and 86.31 ± 8.46%, respectively, indicating that all three possess this activity, with Atractylenolide I being slightly more potent, followed closely by this compound researchgate.net.
Regarding acetylcholinesterase (AChE) inhibitory activity, bithis compound, an analog, showed moderate inhibition, while Atractylenolide III also exhibited activity, whereas other atractylenolides did not display efficiency mdpi.com. This suggests that specific structural elements present in bithis compound and Atractylenolide III, but potentially absent or differently oriented in this compound, are important for AChE inhibition.
The differences in activity among these closely related compounds underscore the importance of specific functional groups and their positions on the sesquiterpene lactone skeleton for mediating distinct biological effects.
Here is a summary of comparative activities:
| Activity | Atractylenolide I | This compound | Atractylenolide III | References |
| Anti-cancer | Remarkable | Remarkable | Potent | researchgate.netnih.govresearchgate.net |
| Anti-inflammatory | Remarkable | Limited studies | Remarkable | researchgate.netmdpi.comnih.govnih.gov |
| Neuroprotective | Remarkable | Reported | Remarkable | researchgate.netmdpi.comnih.govmedchemexpress.com |
| Aromatase Inhibition | Potent | Potent | Potent | researchgate.net |
| AChE Inhibition | Not efficient | Not efficient* | Showed activity | mdpi.com |
*Note: Bithis compound, an analog, showed moderate AChE inhibition mdpi.com.
Preclinical Toxicity and Safety Considerations
In Vitro Cytotoxicity Assessments on Normal Cells
In vitro studies have investigated the cytotoxic effects of Atractylenolide II on various normal cell lines to assess its potential for off-target toxicity. Research indicates that this compound generally exhibits minimal cytotoxicity towards normal cells compared to its effects on cancer cells.
For instance, in a study examining its effects on prostate cells, this compound showed minimal impact on the viability of BPH1 normal prostate cells, while effectively inhibiting the proliferation of prostate cancer cell lines DU145 and LNCaP in a dose- and time-dependent manner. nih.govfrontiersin.orgresearchgate.net Another study evaluating the cytotoxic activity of atractylenolides from Atractylodes ovata on leukemia cell lines found that while atractylon (B190628) and atractylenolide I showed significant inhibition of tumor cell growth, atractylenolides II and III showed no significant inhibitory effects on these tumor cell lines and low cytotoxicity against primary cultures of normal human peripheral blood mononuclear cells at a concentration of 15 µg/ml for 12 hours. nih.govthieme-connect.com
Research also suggests that this compound can protect certain normal cells from damage. For example, it has been shown to reduce radiation damage in human immortalized keratinocytes (HaCaT cells) by regulating the p38 MAPK/Nrf2 signaling pathway. caymanchem.comnih.gov
Data from in vitro cytotoxicity assessments on normal cells:
| Cell Line | Compound | Concentration Range Tested | Observed Effect on Viability | Reference |
| BPH1 (normal human prostate cells) | This compound | 0 - 200 µM | No significant effect | nih.govfrontiersin.orgresearchgate.net |
| Normal human peripheral blood mononuclear cells | This compound | 30 µg/ml | No significant inhibition | nih.govthieme-connect.com |
| HaCaT (human immortalized keratinocytes) | This compound | 50 µM | Reduces radiation damage | caymanchem.comnih.gov |
| RAW 264.7 (macrophage cells) | This compound | 0.1-10 µM | Inhibits LPS-induced NO production (IC50 = 17.73 µM) | caymanchem.com |
In Vivo Safety Profile in Animal Models
Animal studies provide insights into the systemic safety of a compound. While comprehensive general toxicity studies for this compound are not extensively detailed in the provided search results, some studies mention its effects in animal models related to specific therapeutic investigations.
For example, in a mouse model, oral administration of this compound at 60 mg/kg for 6 days was found to reduce the appearance of cutaneous ulcer and edema induced by γ-radiations, suggesting a protective effect rather than overt toxicity at this dose in the context of radiation injury. caymanchem.comsci-hub.se Another study using a B16 xenograft mouse model found that daily administration of this compound (12.5, 25 mg/kg, i.g.) for 14 days significantly inhibited tumor growth without triggering apparent toxic effects in the context of the anti-melanoma investigation. chemfaces.com
A review on atractylenolides mentions that no negative effects have been reported in clinical trials, although this section focuses on preclinical data. nih.gov The same review states that according to existing research data, atractylenolides can inhibit cell growth and have weak toxicity to cells. nih.gov
Specific data on LD50 or detailed toxicological endpoints from general in vivo safety studies were not prominently found within the provided search results focusing solely on this compound. However, the studies where it was administered to animals for efficacy testing did not report significant adverse effects at the tested doses.
Potential for Drug-Drug Interactions (e.g., Inhibition of Metabolic Enzymes)
The potential for a compound to interact with drug-metabolizing enzymes is a critical aspect of preclinical safety assessment as it can lead to altered pharmacokinetics of co-administered drugs. Research suggests that atractylenolides, including this compound, may have inhibitory effects on metabolic enzymes.
One study specifically investigated the interaction between this compound and zidovudine (B1683550), an antiretroviral drug. latamjpharm.org The results showed significant inhibition of zidovudine glucuronidation by this compound. latamjpharm.org In vitro mechanism analysis revealed that this compound strongly inhibited the activity of UDP-glucuronosyltransferase (UGT) 2B7, a major enzyme involved in zidovudine metabolism. latamjpharm.org The inhibition was found to be competitive, with an inhibition kinetic parameter (Ki) calculated to be 11.0 µM. latamjpharm.org In silico docking studies supported these findings, showing a high binding free energy between this compound and UGT2B7. latamjpharm.org This strong competitive inhibition of UGT2B7 activity by this compound is considered a major reason for the observed interaction with zidovudine. latamjpharm.org
A review on atractylenolides highlights that due to their inhibitory effects on metabolic enzymes, attention should be paid to possible side effects when combining atractylenolides with other drugs in clinical application. researchgate.netnih.gov This underscores the potential for drug-drug interactions mediated by enzyme inhibition.
Data on enzyme inhibition:
| Enzyme Involved | Compound | Type of Inhibition | Inhibition Kinetic Parameter (Ki) | Co-administered Drug | Reference |
| UDP-glucuronosyltransferase (UGT) 2B7 | This compound | Competitive | 11.0 µM | Zidovudine | latamjpharm.org |
Future Perspectives and Translational Research Opportunities for Atractylenolide Ii
Elucidating Unexplored Mechanisms of Action
Current research indicates that Atractylenolide II exerts its anti-cancer effects through the modulation of various signaling pathways, including PI3K/Akt, JAK2/STAT3, Ras/ERK, JNK/ERK-Nrf2-ARE, and LncRNA XIST/miR-30a-5p/ROR1 pathways in various cancer types such as colon, gastric, lung, melanoma, breast, and prostate cancers. nih.govmdpi.com It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis by regulating these pathways. nih.govmdpi.comnih.govchemfaces.com For example, in endometrial cancer cells, AT-II suppresses proliferation and induces apoptosis by blocking the PADI3-ERK signaling pathway. mdpi.com In gastric carcinoma cells, AT-II modulates the Akt/ERK signaling pathway, leading to inhibited proliferation, motility, and induced apoptosis. nih.gov Studies in melanoma cells suggest AT-II's action involves p38 activation and ERK/Akt inactivation, potentially in a p53-dependent manner, and also inhibits STAT3 signaling. chemfaces.comresearchgate.net Furthermore, AT-II has been shown to activate the Nrf2-ARE pathway, contributing to chemopreventive effects in mammary tumorigenesis by decreasing inflammation and oxidative stress. oncotarget.com
Despite these findings, the full spectrum of molecular targets and intricate signaling networks influenced by this compound remains to be fully elucidated. Future research should focus on:
Identifying novel intracellular targets: Moving beyond known pathways to discover new proteins or molecules that directly interact with or are modulated by AT-II.
Understanding pathway crosstalk: Investigating how the various affected signaling pathways interact and influence each other upon AT-II treatment, potentially revealing synergistic or antagonistic effects.
Exploring effects on the tumor microenvironment: Research into how AT-II impacts immune cells, stromal cells, and the extracellular matrix within tumors could uncover novel anti-cancer mechanisms, such as modulating anti-tumor immune responses. jcancer.org
Investigating epigenetic modifications: Determining if AT-II influences gene expression through epigenetic mechanisms like DNA methylation or histone modification.
Detailed research findings on known mechanisms are summarized in the table below:
| Cancer Type | Key Signaling Pathways Modulated by this compound | Observed Effects | References |
| Colorectal Cancer | LncRNA XIST/miR-30a-5p/ROR1, NF-kB p65/PD-L1 (in combination with IFN-γ) | Decreased proliferation, improved chemosensitivity, ameliorated progression | nih.govjcancer.orgnih.gov |
| Endometrial Cancer | PADI3-ERK | Suppressed proliferation and glycolysis, induced apoptosis | mdpi.com |
| Gastric Carcinoma | Akt/ERK | Inhibited proliferation and motility, induced apoptosis | nih.gov |
| Melanoma | p38 activation, ERK/Akt inactivation, STAT3 signaling | Growth inhibition, apoptosis, potential p53 dependence | chemfaces.comresearchgate.netd-nb.info |
| Breast Cancer | JNK/ERK-Nrf2-ARE | Chemoprevention, decreased inflammation and oxidative stress | oncotarget.com |
| Prostate Cancer | Androgen Receptor (AR), JAK2/STAT3 (potential), ROS-mediated apoptosis, mitochondrial dysfunction | Induction of apoptosis, potential AR inhibition, inhibition of EMT progression | researchgate.netfrontiersin.orgoaepublish.com |
Development of Targeted Delivery Systems
The effective delivery of this compound to specific tissues or cells is crucial for maximizing its therapeutic efficacy and potentially reducing off-target effects. While AT-II is reported to be rapidly absorbed, targeted delivery systems could enhance its concentration at disease sites. nih.gov Future research should focus on developing and evaluating:
Nanoparticle-based delivery: Utilizing liposomes, polymeric nanoparticles, or solid lipid nanoparticles to encapsulate AT-II for improved solubility, stability, and targeted delivery to tumors or inflammatory sites.
Ligand-directed targeting: Conjugating AT-II or AT-II-loaded nanoparticles with ligands that bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells.
Stimuli-responsive systems: Designing delivery systems that release AT-II in response to specific stimuli present in the disease microenvironment, such as pH changes, temperature, or enzyme activity.
Exploring novel carriers: Investigating other potential delivery vehicles, including exosomes or cell-penetrating peptides, to enhance cellular uptake and intracellular delivery of AT-II.
Combination Therapies with Conventional Therapeutic Agents
Combining this compound with existing conventional therapeutic agents holds promise for achieving synergistic effects, overcoming drug resistance, and potentially lowering the doses of conventional drugs, thereby reducing their toxicity. Research has begun to explore these combinations. For example, AT-II combined with Interferon-γ has shown synergistic effects in ameliorating colorectal cancer progression by blocking the NF-kB p65/PD-L1 pathway and activating anti-tumor immune responses. jcancer.orgnih.gov
Future research directions include:
Identifying synergistic combinations: Systematically screening AT-II in combination with various chemotherapy agents, targeted therapies, and immunotherapies in different disease models to identify synergistic interactions.
Investigating mechanisms of synergy: Delving into the molecular mechanisms underlying the synergistic effects observed in combination therapies, such as how AT-II influences drug uptake, metabolism, or downstream signaling pathways affected by conventional drugs.
Evaluating efficacy in drug-resistant models: Testing AT-II combinations in models of drug-resistant cancers or inflammatory conditions to assess their potential to overcome resistance mechanisms.
Pre-clinical evaluation: Conducting rigorous pre-clinical studies to evaluate the efficacy and potential toxicity of promising AT-II combination therapies before moving to clinical trials.
Biomarker Discovery for Therapeutic Response Prediction
Identifying biomarkers that can predict a patient's response to this compound therapy would be invaluable for personalized medicine. This would allow for the selection of patients most likely to benefit from AT-II treatment, optimizing therapeutic outcomes and avoiding unnecessary exposure in non-responders.
Future research should focus on:
Genomic and transcriptomic profiling: Analyzing genetic mutations, gene expression patterns, and non-coding RNA profiles in patient samples to identify signatures associated with AT-II sensitivity or resistance.
Proteomic analysis: Investigating protein expression levels and post-translational modifications that correlate with therapeutic response to AT-II.
Metabolomic studies: Identifying metabolic profiles that are predictive of AT-II efficacy.
Liquid biopsies: Exploring the potential of biomarkers in blood or other bodily fluids, such as circulating tumor DNA or extracellular vesicles, for predicting response and monitoring treatment.
Validating potential biomarkers: Rigorously validating candidate biomarkers in independent cohorts and pre-clinical models.
While specific biomarkers for AT-II response are still an area requiring significant investigation, research into the mechanisms of action provides potential avenues. For instance, pathways like PADI3-ERK in endometrial cancer or Akt/ERK in gastric cancer could potentially yield biomarkers. mdpi.comnih.gov
Challenges and Opportunities in Clinical Translation
Translating the promising pre-clinical findings of this compound into successful clinical applications presents several challenges and opportunities. While atractylenolides are derived from a traditional Chinese medicine with a history of use, specific clinical research on AT-II is limited. nih.govnih.gov
Challenges:
Standardization and Quality Control: Ensuring consistent quality and standardization of AT-II extracts or purified compounds for clinical use.
Pharmacokinetics and Pharmacodynamics in Humans: Detailed studies on how AT-II is absorbed, distributed, metabolized, and excreted in humans, as well as its target engagement and biological effects at a systemic level. While rapid absorption and slow metabolism have been noted, further human data is needed. nih.gov
Formulation Development: Developing stable and bioavailable formulations suitable for different routes of administration.
Clinical Trial Design: Designing well-controlled clinical trials to evaluate the safety and efficacy of AT-II, both as a monotherapy and in combination with other treatments, in specific patient populations.
Regulatory Approval: Navigating the regulatory pathways for approval of a natural product-derived compound.
Opportunities:
Extensive Pre-clinical Data: The existing body of pre-clinical research on AT-II's anti-cancer and anti-inflammatory activities provides a strong foundation for clinical investigation. researchgate.netnih.govnih.gov
Potential for Combination Therapies: The synergistic effects observed in pre-clinical combination studies open avenues for improving existing treatment regimens. jcancer.orgnih.gov
Addressing Unmet Medical Needs: AT-II's activity against various cancer types and inflammatory conditions suggests potential in areas with limited therapeutic options.
Leveraging Traditional Medicine Knowledge: The historical use of Atractylodes macrocephala in traditional medicine provides a basis for exploring its therapeutic potential, although rigorous scientific validation of isolated compounds like AT-II is essential. researchgate.netnih.gov
Advancements in Drug Delivery and Biomarker Technologies: Progress in these fields can help address some of the challenges in clinical translation.
Future efforts must focus on bridging the gap between promising laboratory results and clinical application through well-designed translational studies and clinical trials.
Q & A
Q. What analytical methods are recommended for quantifying Atractylenolide II in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a validated method for AT-II quantification in rat plasma, offering a linear range of 0.05–5.0 µg/mL, recovery >90%, and precision (CV <10%) . For higher sensitivity, LC-MS/MS is preferred, especially in pharmacokinetic studies requiring detection at lower concentrations (e.g., 15 µg/mL in mixed standards) .
Q. How can researchers ensure stability and proper storage of this compound in experimental settings?
AT-II should be stored at 2–8°C in powder form, with solutions prepared in DMSO (stable at -80°C for 1 year). For biological assays, avoid repeated freeze-thaw cycles to prevent degradation . Standard solutions in 50% methanol stored at -20°C retain stability for pharmacokinetic studies .
Q. What in vitro models are commonly used to assess AT-II’s anti-inflammatory effects?
LPS-induced RAW264.7 macrophages and BV2 microglial cells are standard models. AT-II inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α) via suppression of NF-κB and MAPK pathways, with IC₅₀ values typically measured using ELISA or qPCR .
Advanced Research Questions
Q. How can conflicting data on AT-II’s efficacy across cancer types be resolved?
Discrepancies may arise from variations in cell line sensitivity (e.g., B16 melanoma vs. colorectal cancer) or dosing regimens. Systematic comparison using standardized protocols (e.g., CCK-8 assays for IC₅₀, flow cytometry for apoptosis) is critical. For example, AT-II inhibits STAT3 in melanoma but requires higher concentrations for PI3K/Akt inhibition in renal cancer .
Q. What experimental designs are optimal for studying AT-II’s synergistic effects with other compounds?
Use combination index (CI) analysis based on the Chou-Talalay method. For instance, AT-II combined with interferon-γ synergistically suppresses colorectal cancer progression by blocking NF-κB/PD-L1, requiring dose matrices (e.g., 2–40 µg/mL AT-II + 130–780 µg/mL strychnine) and longitudinal viability assays (e.g., 0–48 hr time points) .
Q. How can researchers validate AT-II’s modulation of oxidative stress pathways?
Employ biomimetic kinetic models with high-valent iron(IV)-oxo porphyrin to simulate cytochrome P450-mediated oxidation. AT-II undergoes hydroxylation via hydrogen atom abstraction, measurable through LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .
Q. What methodologies address AT-II’s pharmacokinetic challenges, such as low bioavailability?
Use deuterated internal standards in LC-MS/MS to enhance detection accuracy. For instance, a validated method with a lower limit of quantification (LLOQ) of 0.05 µg/mL in rat plasma enables precise half-life (t₁/₂) and AUC calculations .
Methodological Guidance
Q. How to design a dose-response study for AT-II’s anti-cancer activity?
- In vitro : Use a 5–100 µM range (or 2–40 µg/mL) with 24–72 hr exposure. Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) .
- In vivo : Administer 10–50 mg/kg/day intraperitoneally in xenograft models, monitoring tumor volume and STAT3 phosphorylation via Western blot .
Q. What statistical approaches are suitable for ecological studies correlating AT-II content with plant growth factors?
Hierarchical cluster analysis (SPSS) and multiple stepwise linear regression can link AT-II levels in Atractylodes macrocephala to variables like soil pH, altitude, and temperature. Calibration curves (Y = AX + B) ensure quantitative accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
